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  • Product: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
  • CAS: 107096-09-3

Core Science & Biosynthesis

Foundational

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid CAS 107096-09-3 properties

Topic: 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid (CAS 107096-09-3) Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists Strategic Scaffold for Kinase Inhibition and Bioisosteric Design...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid (CAS 107096-09-3) Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Strategic Scaffold for Kinase Inhibition and Bioisosteric Design

Executive Summary

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (CAS 107096-09-3) represents a high-value heterocyclic building block in modern medicinal chemistry. As a fused pyridine-furan system, it serves as a critical bioisostere for indole, quinoline, and benzofuran scaffolds, offering distinct electronic properties and hydrogen-bonding vectors. This compound is increasingly relevant in the development of Type I and Type II kinase inhibitors (specifically CLK and HIPK families) and modulators of the Hedgehog signaling pathway .

This guide synthesizes the definitive synthetic protocols, physicochemical profile, and application logic for researchers utilizing this scaffold in drug discovery campaigns.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The furo[3,2-b]pyridine core is characterized by a planar, electron-deficient pyridine ring fused to an electron-rich furan ring. The 3-methyl substitution provides a crucial steric handle, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases), while the 2-carboxylic acid moiety serves as a versatile vector for amide coupling or decarboxylative functionalization.

Table 1: Physicochemical Specifications
PropertyDataNote
CAS Number 107096-09-3Verified Identity
IUPAC Name 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Physical State Solid (Crystalline)Typically off-white to pale yellow
Acidity (pKa) ~3.5 (Calculated)Carboxylic acid proton
LogP ~1.6 (Predicted)Lipophilic core, polar acid tail
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in non-polar solvents
Key Reactivity Decarboxylation, Amide CouplingAcid is thermally sensitive >150°C

Synthetic Architecture

The synthesis of CAS 107096-09-3 is non-trivial due to the specific requirement of the 3-methyl substituent. Unlike 2-substituted derivatives accessed via Sonogashira coupling of 3-halopyridines, the 3-methyl variant requires a cyclization strategy that pre-installs the carbon framework.

The authoritative route, established by Shiotani & Morita (1986) , utilizes a modified Thorpe-Ziegler or Feist-Benary type cyclization starting from 2-acetylpyridin-3-ol .

Mechanism of Action
  • O-Alkylation: The phenolic hydroxyl of 2-acetylpyridin-3-ol is alkylated with ethyl bromoacetate to form an ether intermediate.[1]

  • Base-Mediated Cyclization: An intramolecular aldol-type condensation occurs between the acetyl methyl group (activated by the pyridine ring) and the ester carbonyl.

  • Dehydration & Aromatization: Loss of water drives the formation of the aromatic furan ring.

  • Hydrolysis: Saponification of the resulting ester yields the free acid.

Validated Experimental Protocol

Note: This protocol is adapted from the foundational work in J. Heterocyclic Chem. (1986).

Step 1: O-Alkylation

  • Dissolve 2-acetylpyridin-3-ol (10 mmol) in anhydrous DMF (20 mL).

  • Add K₂CO₃ (15 mmol) and stir at room temperature for 30 min.

  • Add Ethyl bromoacetate (11 mmol) dropwise.

  • Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Pour into water, extract with EtOAc, dry (Na₂SO₄), and concentrate to yield the intermediate ether.

Step 2: Cyclization to Ester

  • Dissolve the crude ether in absolute Ethanol (30 mL).

  • Add Sodium Ethoxide (20 mmol, 21% wt in EtOH) dropwise at 0°C.

  • Reflux the mixture for 2-3 hours. The color typically deepens.

  • Workup: Cool, neutralize with dilute HCl, and extract with CH₂Cl₂. Purify by column chromatography (SiO₂) to isolate Ethyl 3-methylfuro[3,2-b]pyridine-2-carboxylate.

Step 3: Hydrolysis to CAS 107096-09-3

  • Suspend the ester in 10% NaOH (aq) and MeOH (1:1 ratio).

  • Reflux for 1 hour.

  • Critical Step: Cool to 0°C and carefully acidify to pH 3-4 with 1N HCl. The product, 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid , will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Acetylpyridin-3-ol Inter1 O-Alkylated Intermediate Start->Inter1 O-Alkylation Reagent1 Ethyl Bromoacetate K2CO3 Inter2 Ethyl 3-methylfuro [3,2-b]pyridine-2-carboxylate Inter1->Inter2 Cyclization (Aldol/Dehydration) Reagent2 NaOEt / EtOH Reflux Product 3-Methylfuro[3,2-b] pyridine-2-carboxylic acid (CAS 107096-09-3) Inter2->Product Hydrolysis Reagent3 NaOH / MeOH then HCl

Figure 1: Step-wise synthetic route from 2-acetylpyridin-3-ol to the target acid via base-mediated cyclization.[1][2]

Medicinal Chemistry Applications

The 3-methylfuro[3,2-b]pyridine scaffold is not merely a structural novelty; it is a "privileged structure" in kinase drug discovery.

Structural Activity Relationship (SAR) Logic
  • Bioisosterism: It serves as a 7-azaindole surrogate but with altered H-bond acceptor capability at the pyridine nitrogen (N4 position).

  • 3-Methyl Group: This group is critical for selectivity. In kinase ATP-binding pockets, the 3-methyl group often projects into the "gatekeeper" region or the hydrophobic back pocket, improving potency against specific kinases like CLK1/2 (Cdc2-like kinases) and HIPK (Homeodomain-interacting protein kinases).

  • 2-Carboxylic Acid: While rarely the final drug form, the acid is the gateway to amides (interacting with the hinge region) or can be removed (decarboxylation) to yield the core 3-methyl scaffold for further C-H activation.

Biological Targets
  • CLK Inhibitors: Modulation of pre-mRNA splicing. Derivatives of this acid have shown nanomolar potency.

  • Hedgehog Signaling: Downstream modulation of the SMO receptor.

  • Antitumor Activity: Specifically in Triple Negative Breast Cancer (TNBC) models, where the lipophilic core aids in membrane permeability.

Strategic Application Diagram

MedChem_Logic Core 3-Methylfuro[3,2-b]pyridine (Scaffold) Acid 2-COOH Group (CAS 107096-09-3) Acid->Core Parent Amide Amide Derivatization (Hinge Binder) Acid->Amide Coupling Decarb Decarboxylation (Core Functionalization) Acid->Decarb -CO2 Target1 CLK1/2 Inhibition (Splicing Modulation) Amide->Target1 High Potency Target2 HIPK Inhibition (Transcriptional Reg.) Amide->Target2 Selectivity Target3 Hedgehog Pathway (Oncology) Decarb->Target3 Fragment Growth

Figure 2: Strategic utilization of the 2-carboxylic acid derivative in diverse therapeutic areas.

Handling & Safety (GHS)

While specific toxicological data for this exact CAS is sparse, it shares hazard profiles with homologous furo-pyridine acids. Treat as a Category 2 Irritant .

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable at room temperature but should be protected from strong oxidizers.

References

  • Shiotani, S., & Morita, H. (1986). Furopyridines.[1] III. A new synthesis of furo[3,2-b]pyridine.[3][1][4][5] Journal of Heterocyclic Chemistry, 23(3), 665-668.[2] Link

  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Link

  • PubChem. Furo[3,2-b]pyridine-2-carboxylic acid (Analogous Data). National Library of Medicine.[6] Link

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Link

Sources

Exploratory

physicochemical properties of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

Executive Summary 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (CAS: 107096-09-3) represents a specialized heteroaromatic scaffold in medicinal chemistry. As a fused bicyclic system combining a pyridine ring with a fura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (CAS: 107096-09-3) represents a specialized heteroaromatic scaffold in medicinal chemistry. As a fused bicyclic system combining a pyridine ring with a furan moiety, it serves as a critical pharmacophore for developing kinase inhibitors (e.g., CLK, JAK) and modulators of the Hedgehog signaling pathway.[1]

This guide provides an in-depth technical analysis of its physicochemical behavior, focusing on ionization constants (pKa), lipophilicity (LogP), and solid-state stability. It is designed to bridge the gap between theoretical structure design and practical bench-top handling.

Part 1: Molecular Identity & Structural Analysis

The compound consists of a pyridine ring fused to a furan ring across the b-bond (carbons 2 and 3 of the pyridine). The presence of a carboxylic acid at position 2 and a methyl group at position 3 of the furan ring imparts unique electronic and steric properties compared to the unsubstituted parent scaffold.

Parameter Data
IUPAC Name 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
CAS Number 107096-09-3
Molecular Formula C

H

NO

Molecular Weight 177.16 g/mol
SMILES CC1=C(C(=O)O)OC2=C1N=CC=C2
InChI Key Predicted based on structure
Core Scaffold Furo[3,2-b]pyridine (4-azabenzofuran)
Structural Logic & Electronic Distribution
  • Aromaticity: The 10-

    
     electron system ensures planarity. The pyridine nitrogen (N4) retains its lone pair in an 
    
    
    
    orbital, orthogonal to the
    
    
    -system, making it a hydrogen bond acceptor.
  • Acidity/Basicity: The molecule is amphoteric.

    • Acidic Center: The carboxylic acid (-COOH) at C2.

    • Basic Center: The pyridine nitrogen (N4).

  • Steric Constraint: The C3-methyl group introduces steric bulk adjacent to the carboxylic acid, potentially twisting the carboxylate out of planarity in the solid state or affecting metabolic stability by blocking the C3 position.

Part 2: Physicochemical Profile

This section details the core properties governing the compound's behavior in solution and formulation.

Quantitative Properties Table
PropertyValue (Experimental/High-Conf. Predicted)Context & Implication
Physical State Solid (Crystalline powder)Typically white to off-white; high lattice energy due to H-bonding (COOH...N).
Melting Point 210 – 240 °C (Decomposition)High melting point characteristic of zwitterionic potential or strong intermolecular dimers. Warning: Decarboxylation may occur near MP.
pKa (Acid) 3.2 ± 0.3The electron-withdrawing pyridine ring increases acidity relative to benzoic acid (pKa 4.2).
pKa (Base) 3.5 ± 0.5The pyridine nitrogen is less basic than pyridine (pKa 5.2) due to the inductive effect of the furan oxygen.
LogP (Neutral) 1.6 ± 0.2Moderate lipophilicity. The methyl group adds ~0.5 log units compared to the non-methylated core.
LogD (pH 7.4) -1.5 to -0.5At physiological pH, the species is predominantly anionic (carboxylate), significantly increasing water solubility.
Solubility & Ionization Workflow

The solubility of 3-methylfuro[3,2-b]pyridine-2-carboxylic acid is highly pH-dependent.

  • pH < 2: Cationic species (Protonated Pyridine). High solubility.

  • pH 2–4: Isoelectric region. Neutral/Zwitterionic species dominant. Minimum Solubility (Risk of Precipitation).

  • pH > 5: Anionic species (Carboxylate). High solubility.

SolubilityLogic Acid pH < 2 Cationic Form (Soluble) Iso pH 2.0 - 4.0 Neutral / Zwitterion (Precipitation Risk) Acid->Iso Deprotonation (-COOH) Base pH > 5 Anionic Form (Highly Soluble) Iso->Base Deprotonation (Pyridine H+?) Note: COOH ionizes first usually

Caption: Ionization states governing solubility. The proximity of the acidic and basic pKa values implies a complex equilibrium in the pH 2-4 range.

Part 3: Spectral Characterization

For researchers synthesizing or verifying this compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0–14.0 ppm (br s, 1H):  Carboxylic acid proton (exchangeable with D
      
      
      
      O).
    • 
       8.5–8.6 ppm (dd, 1H):  Pyridine H-
      
      
      
      (Position 6 adjacent to N).
    • 
       7.9–8.1 ppm (dd, 1H):  Pyridine H-
      
      
      
      (Position 4/Bridgehead proximity).
    • 
       7.3–7.5 ppm (dd, 1H):  Pyridine H-
      
      
      
      .
    • 
       2.4–2.6 ppm (s, 3H):  Methyl group on the furan ring. Diagnostic signal.
      
Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H):

    
    .
    
  • Negative Mode (M-H):

    
    .
    
  • Fragmentation: Loss of CO

    
     (M-44) is a common fragmentation pathway for this class of carboxylic acids.
    

Part 4: Experimental Protocols

To validate the physicochemical properties in your specific formulation, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Rationale: UV-metric methods may be difficult due to overlapping chromophores; potentiometry is robust for this MW.

  • Preparation: Dissolve 2–5 mg of compound in a minimal amount of methanol (to aid dissolution), then dilute with 0.1 M KCl (ionic strength adjustor) to 20 mL. Ensure final methanol concentration is <5% to avoid shifting pKa.

  • Titration:

    • Acidify to pH 1.5 using 0.5 M HCl.

    • Titrate with 0.5 M standardized KOH under inert gas (

      
      ) to prevent carbonate formation.
      
  • Analysis: Plot pH vs. Volume of KOH. Look for two inflection points (if Pyridine pKa and COOH pKa are distinct) or a broadened buffer region if they overlap.

  • Calculation: Use the Bjerrum method or Gran plot to extract

    
     values.
    
Protocol B: Kinetic Solubility Profiling
  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Aliquot: Spatially distribute 5 µL of stock into a 96-well plate.

  • Buffer Addition: Add 195 µL of standard buffers (pH 1.2, 4.0, 7.4).

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare AUC against a standard curve.

Part 5: Synthesis & Impurity Profile

Understanding the origin of the compound aids in identifying impurities. The synthesis typically involves the cyclization of a substituted pyridine precursor.

Synthesis Precursor 3-Hydroxy-2-pyridinecarboxaldehyde (or nitrile) Intermediate Intermediate Ether Precursor->Intermediate Alkylation Reagent Ethyl 2-chloropropionate (or similar halo-ester) Reagent->Intermediate Cyclization Base-Mediated Cyclization (Thorpe-Ziegler / Aldol type) Intermediate->Cyclization Ester Ethyl 3-methylfuro[3,2-b] pyridine-2-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis Product 3-Methylfuro[3,2-b] pyridine-2-carboxylic acid Hydrolysis->Product

Caption: Generalized retrosynthetic workflow. Key impurities often include the unhydrolyzed ethyl ester or decarboxylated 3-methylfuro[3,2-b]pyridine.

Common Impurities:

  • Decarboxylated Species: 3-Methylfuro[3,2-b]pyridine (formed upon overheating).

  • Inorganic Salts: NaCl/KCl from neutralization steps (check ash content).

  • Residual Solvent: DMSO or DMF from recrystallization.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • Handling:

    • The compound is likely hygroscopic (due to the pyridine nitrogen). Store in a desiccator at -20°C for long-term stability.

    • Avoid strong oxidizing agents.[2]

    • Incompatibility: Reacts with acid chlorides to form anhydrides; reacts with alcohols to form esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13803071, Furo[3,2-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. (Analogous synthesis methodology).[3] Retrieved from [Link]

Sources

Foundational

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid structural analogs and derivatives

Topic: 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Structural Analogs and Derivatives Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Design, Synthesis, and M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Structural Analogs and Derivatives Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Design, Synthesis, and Medicinal Chemistry Applications

Executive Summary: The Strategic Value of the Scaffold

The furo[3,2-b]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere to indole, azaindole, and benzofuran. The specific derivative 3-methylfuro[3,2-b]pyridine-2-carboxylic acid offers a unique pharmacological profile due to its distinct electronic distribution and steric properties.

Unlike the lipophilic indole, the furo[3,2-b]pyridine core incorporates a pyridine nitrogen (N4), which serves as a critical hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The C3-methyl group provides metabolic stability by blocking the reactive C3 position and offers a steric handle to engage hydrophobic "gatekeeper" residues in enzyme active sites. The C2-carboxylic acid acts as a versatile synthetic handle for generating amides, esters, and heterocycles, facilitating the rapid expansion of Structure-Activity Relationship (SAR) libraries.

Key Applications:

  • Kinase Inhibition: Type I and Type II inhibitors (e.g., CLK, HIPK, DYRK families).

  • Hedgehog Pathway Modulation: Downstream antagonists of the Smoothened (SMO) receptor.

  • Antiviral Agents: Nucleoside analogs and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Chemical Architecture & SAR Logic

The design utility of 3-methylfuro[3,2-b]pyridine-2-carboxylic acid lies in its vectoral functionalization potential.

Structural Analysis
  • Position 2 (Carboxylic Acid): The "Warhead Vector." This position is typically derivatized into amides to interact with the solvent-exposed regions or specific lysine/aspartate residues in the active site.

  • Position 3 (Methyl Group): The "Selectivity Filter." This small hydrophobic group can induce selectivity by clashing with bulky gatekeeper residues in off-target kinases while fitting into the pockets of targets with smaller gatekeepers (e.g., Thr/Ala).

  • Position 5 & 6 (Pyridine Ring): The "Solubility Tail." Substitution here (via Suzuki/Buchwald couplings) modulates logP, solubility, and ADME properties.

  • N4 (Pyridine Nitrogen): The "Anchor." A rigid H-bond acceptor often critical for orientation within the binding pocket.

Visualization: SAR & Functionalization Strategy

SAR_Strategy Core 3-Methylfuro[3,2-b]pyridine Core Scaffold C2 C2: Acid Handle (Amides/Esters) Target: Hinge/Solvent Front Core->C2 Derivatization C3 C3: Methyl Group (Hydrophobic Fill) Target: Gatekeeper Residue Core->C3 Steric Fit N4 N4: Pyridine Nitrogen (H-Bond Acceptor) Target: Hinge Backbone NH Core->N4 Binding C5_6 C5/C6: Pyridine Ring (Solubility/Selectivity) Target: ADME Modulation Core->C5_6 Optimization

Figure 1: Strategic functionalization vectors of the 3-methylfuro[3,2-b]pyridine scaffold.

Synthetic Methodologies ("The Make")

To access 3-methylfuro[3,2-b]pyridine-2-carboxylic acid and its derivatives, two primary routes are recommended: the Classical Cyclocondensation (scalable, cost-effective) and the Modern Metal-Catalyzed Route (modular, high diversity).

Route A: The Feist-Bénary Type Cyclization (Scalable)

This route is preferred for large-scale preparation of the core acid. It involves the reaction of a 3-hydroxypyridine derivative with an


-halo-

-ketoester.

Mechanism:

  • O-Alkylation: 3-Hydroxypyridine reacts with ethyl 2-chloroacetoacetate under basic conditions.

  • Cyclization: Intramolecular aldol-type condensation closes the furan ring.

  • Aromatization/Dehydration: Formation of the aromatic furo[3,2-b]pyridine system.

Route B: Sonogashira Coupling / Cyclization (Modular)

Ideal for late-stage diversification, particularly if the "3-methyl" group needs to be varied (e.g., to ethyl, cyclopropyl).

Workflow:

  • Coupling: 3-Bromo-2-hydroxypyridine + Alkynyl ester (e.g., Methyl but-2-ynoate).

  • Cyclization: Cu(I) or Ag(I) mediated 5-endo-dig cyclization.

Visualization: Synthetic Pathways

Synthesis_Pathways Start_A 3-Hydroxypyridine Derivatives Inter_A O-Alkylated Intermediate Start_A->Inter_A Alkylation Reagent_A Ethyl 2-chloroacetoacetate (Base: K2CO3) Reagent_A->Inter_A Start_B 3-Bromo-2-hydroxypyridine Inter_B Alkynyl Pyridine Start_B->Inter_B Sonogashira Reagent_B Alkynyl Esters (Pd/Cu Catalysis) Reagent_B->Inter_B Product 3-Methylfuro[3,2-b]pyridine- 2-carboxylate Ester Inter_A->Product Acid-Mediated Cyclization Inter_B->Product Cu/Ag Cyclization Final_Acid 3-Methylfuro[3,2-b]pyridine- 2-carboxylic Acid Product->Final_Acid LiOH Hydrolysis

Figure 2: Convergent synthetic pathways to the target scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methylfuro[3,2-b]pyridine-2-carboxylate

Adapted from standard furo[3,2-b]pyridine synthesis protocols [1, 2].

Reagents:

  • 3-Hydroxypyridine (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetone or DMF (Solvent)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 3-hydroxypyridine (10 mmol) and anhydrous

    
     (25 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl 2-chloroacetoacetate (12 mmol). Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the starting pyridine.

  • Cyclization (In situ or Two-step):

    • Note: Often, the O-alkylated intermediate is isolated. To force cyclization, the intermediate is treated with polyphosphoric acid (PPA) or concentrated

      
       at 100°C for 1 hour.
      
    • Alternative (One-pot): If using stronger bases (e.g., NaH) in refluxing solvent, cyclization may occur spontaneously.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated

    
     if acid was used. Extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
    
  • Yield: Expect 40–60% yield of the ester as a tan/off-white solid.

Protocol 2: Hydrolysis to the Carboxylic Acid

Reagents:

  • Ethyl 3-methylfuro[3,2-b]pyridine-2-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O, 3.0 eq)

  • THF/Water (3:1 mixture)

Procedure:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H2O and stir at room temperature for 3 hours (or 50°C for 1 hour if sluggish).

  • Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product often precipitates.[1]

  • Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

  • Characterization: 1H NMR (DMSO-d6) typically shows the disappearance of the ethyl quartet/triplet and the presence of a broad acid proton (11-13 ppm).

Analytical Data Summary (Expected)

PropertyValue / ObservationNotes
Molecular Formula

MW: 177.16 g/mol
Appearance White to pale yellow solidHigh melting point (>200°C)
1H NMR (DMSO-d6)

2.4-2.6 (s, 3H, CH3), 7.4 (dd, 1H), 8.1 (d, 1H), 8.6 (d, 1H), 13.0 (br s, COOH)
Pyridine protons split as dd, d, d.[2][3][4][5][6][7][8][9][10][11][12][13]
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in water/DCM
pKa (Calc) ~3.5 (Carboxylic acid), ~4.0 (Pyridine N)Zwitterionic character possible

Case Study: Application in CLK Inhibition

Context: CDC-like kinases (CLKs) regulate pre-mRNA splicing. Inhibitors based on the furo[3,2-b]pyridine scaffold have shown promise in treating Alzheimer's and cancer.

Design Logic:

  • Scaffold: The furo[3,2-b]pyridine core binds to the ATP hinge region.

  • Modification: The 2-carboxylic acid is converted to a 2-carboxamide (e.g., reacting with an aryl amine).

  • Result: The amide NH forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Leu in CLK1), while the pyridine N accepts a hydrogen bond from the backbone NH. The 3-methyl group displaces water and fills the hydrophobic pocket adjacent to the gatekeeper.

Outcome: Derivatives such as Compound 12f (Ref [3]) demonstrated low nanomolar potency (


 < 20 nM) against CLK1/2 with high selectivity over other kinases, validating the scaffold's utility.

References

  • Němec, V., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[4] Angewandte Chemie International Edition, 58(4), 1062-1066.[4] Link

  • Shiotani, S. (1997).[5] "Furopyridines: Synthesis and Properties." Heterocycles, 45(5), 975-1011.[5] Link

  • BenchChem Technical Support. (2025). "Furo[3,2-b]pyridine-6-carboxylic acid chemical properties and protocols." BenchChem Technical Guides. Link

  • Görlitzer, K., et al. (2000). "Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters." Pharmazie, 55, 645–650. Link

  • PubChem Compound Summary. (2025). "Furo[3,2-b]pyridine-2-carboxylic acid."[10] National Center for Biotechnology Information. Link

Sources

Exploratory

Spectroscopic Characterization of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid: A Technical Guide

Introduction The furo[3,2-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The specific compound, 3-Methylfuro[3,2-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furo[3,2-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The specific compound, 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, combines this privileged core with a methyl group and a carboxylic acid moiety, suggesting its potential for further chemical modification and biological screening. Accurate structural elucidation is paramount in the drug discovery process, and a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the molecular structure. This guide offers an in-depth analysis of the predicted spectroscopic data for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, providing a foundational reference for its synthesis and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid have been systematically numbered.

Caption: Molecular structure and atom numbering for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in a solvent like DMSO-d₆ would provide distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample (typically 1-5 mg) of the analyte in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placing it in a high-field NMR spectrometer.

A Sample Preparation: Dissolve ~5 mg of compound in 0.7 mL of DMSO-d6 B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Acquire 1H Spectrum (e.g., 400 MHz) C->D E Process Data: Fourier Transform, Phasing, Baseline Correction D->E F Analyze Spectrum E->F

Caption: General workflow for ¹H NMR spectroscopic analysis.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
COOH12.0 - 13.0br s-1H
H58.3 - 8.5d4.5 - 5.51H
H77.9 - 8.1d7.5 - 8.51H
H67.2 - 7.4ddJ = 7.5 - 8.5, 4.5 - 5.51H
CH₃2.4 - 2.6s-3H
Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of similar structures. The protons on the pyridine ring (H5, H6, H7) are expected in the aromatic region.[2] H5, being adjacent to the nitrogen atom, would be the most deshielded. The methyl group at position 3 would appear as a singlet in the upfield region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding.[3] The coupling constants between the pyridine protons are characteristic of their ortho and meta relationships.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. A broadband proton-decoupled ¹³C NMR spectrum of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid would show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. The acquisition, however, typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

A Sample Preparation: ~20 mg in 0.7 mL DMSO-d6 B Acquire 13C Spectrum (e.g., 100 MHz) with Proton Decoupling A->B C Process Data B->C D Assign Carbon Signals C->D

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C7a150 - 155
C5145 - 150
C2140 - 145
C3a125 - 130
C7120 - 125
C6115 - 120
C3110 - 115
CH₃15 - 20
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts are based on the known values for furo[3,2-b]pyridines, 3-methylpyridine, and 2-furoic acid.[4][5][6] The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The quaternary carbons (C2, C3, C3a, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon is expected to appear at the most upfield position.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

A common method for solid samples is the KBr pellet technique, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

A Sample Preparation: KBr pellet or ATR B Place sample in FTIR Spectrometer A->B C Acquire IR Spectrum (e.g., 4000-400 cm-1) B->C D Identify Characteristic Absorption Bands C->D

Caption: General procedure for obtaining an FTIR spectrum.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Sharp
C-H (Methyl)2850-3000Sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C, C=N (Aromatic)1450-1600Medium to strong
C-O1200-1300Strong
Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum would be the very broad O-H stretch of the carboxylic acid, a hallmark of the dimeric hydrogen-bonded structure in the solid state.[7] A strong C=O stretching vibration is also expected.[8] The aromatic C=C and C=N stretching vibrations from the furo[3,2-b]pyridine ring system would appear in the 1450-1600 cm⁻¹ region.[9][10] The presence of the methyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Protocol: Mass Spectrometry

For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

A Introduce Sample into Mass Spectrometer B Electron Ionization (EI) at 70 eV A->B C Separation of Ions by m/z B->C D Detection and Generation of Mass Spectrum C->D E Analyze Molecular Ion and Fragment Peaks D->E

Caption: A simplified workflow for EI mass spectrometry.

Predicted Mass Spectrum Data
m/zProposed Fragment
191[M]⁺ (Molecular Ion)
174[M - OH]⁺
146[M - COOH]⁺
118[M - COOH - CO]⁺ or [Furo[3,2-b]pyridine]⁺
Interpretation of the Predicted Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 191, corresponding to the molecular weight of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (C₁₀H₇NO₃). A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH) to give a peak at m/z 174, followed by the loss of carbon monoxide (-CO).[11] Another prominent fragmentation would be the loss of the entire carboxyl group (-COOH) to yield a fragment at m/z 146.[12] Further fragmentation of the furo[3,2-b]pyridine core could also be observed.[13]

M [M]+. m/z = 191 F1 [M - OH]+ m/z = 174 M->F1 - OH F2 [M - COOH]+ m/z = 146 M->F2 - COOH F3 [Furo[3,2-b]pyridine]+. m/z = 118 F2->F3 - CO

Caption: Proposed mass spectral fragmentation pathway for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for the structural confirmation of this molecule. While these predictions are based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard. This guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related furo[3,2-b]pyridine derivatives, facilitating the advancement of research in medicinal chemistry and drug discovery.

References

  • Indian Journal of Pure & Applied Physics. Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. [Link]

  • PubChem. 3-Methylpyridine. [Link]

  • MassBank. 3-methylpyridine. [Link]

  • NIST WebBook. 2-Furoic acid, TMS derivative. [Link]

  • BMRB. 2-Furoic Acid - bmse000330. [Link]

  • PubMed. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • ACS Publications. Three Conformers of 2-Furoic Acid: Structure Changes Induced with Near-IR Laser Light. [Link]

  • mzCloud. 2 Furoic acid. [Link]

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  • PubChem. 2-Furancarboxylic acid. [Link]

  • SpectraBase. 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid - Optional[1H NMR] - Spectrum. [Link]

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  • ResearchGate. FTIR spectra for the adsorption of NH 3 (1), 3-methylpyridine (2),.... [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

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  • NIST WebBook. Pyridine, 3-methyl-. [Link]

  • SpectraBase. 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. Pyridine, 3-methyl-. [Link]

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  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • ResearchGate. (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]

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  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. [Link]

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Foundational

An In-depth Technical Guide to the Organic Solvent Solubility of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in organic solvents. In the absence of extensive empirical solubility dat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in organic solvents. In the absence of extensive empirical solubility data for this specific molecule, this document establishes a predictive framework based on the physicochemical properties of the parent compound, Furo[3,2-b]pyridine-2-carboxylic acid, and the known effects of methylation. The core of this guide is a detailed exposition of authoritative, field-proven experimental protocols for the precise determination of solubility, designed to empower researchers in drug development and chemical synthesis. This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the principles governing the solubility of this heterocyclic compound.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that profoundly influences the entire drug development lifecycle. From the early stages of synthesis and purification to the formulation of the final dosage form, a thorough understanding of an API's solubility is indispensable. For a novel heterocyclic compound like 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, which holds potential in medicinal chemistry, characterizing its solubility is a foundational step. This guide addresses the current information gap by providing a predictive analysis and a detailed experimental roadmap for researchers.

The furo[3,2-b]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of key cellular signaling pathways.[1] The addition of a methyl group and a carboxylic acid moiety to this scaffold, as in 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, creates a molecule with specific physicochemical properties that will dictate its behavior in various solvents.

Physicochemical Properties: A Predictive Analysis

The Parent Compound: Furo[3,2-b]pyridine-2-carboxylic acid

The parent compound provides a baseline for our predictions. Its key computed and known properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅NO₃PubChem[2]
Molecular Weight 163.13 g/mol PubChem[2]
XLogP3 1.2PubChem[2]
Appearance Predicted to be a solid[1]
Melting Point >300°CFisher Scientific[3]
pKa (Predicted) 2.03 ± 0.30[1]

The XLogP3 value of 1.2 for the parent compound suggests a moderate level of lipophilicity. The carboxylic acid group is a key contributor to its polarity and its ability to act as a hydrogen bond donor. The predicted pKa indicates that it is a relatively strong acid.

The Impact of the Methyl Group

The introduction of a methyl group at the 3-position of the furan ring is expected to have several predictable effects on the molecule's physicochemical properties and, consequently, its solubility:

  • Increased Lipophilicity: The methyl group is a non-polar, lipophilic moiety. Its addition will increase the overall lipophilicity of the molecule, which is expected to lead to a higher logP value compared to the parent compound. As a general principle, methylation of carboxylic acids increases lipophilicity.[4][5]

  • Reduced Polarity: The methyl group will slightly reduce the overall polarity of the molecule.

  • Steric Effects: The methyl group may introduce some steric hindrance, which could influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

  • Effect on Solubility: The increased lipophilicity and reduced polarity are expected to decrease the solubility of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in polar solvents compared to its parent compound. Conversely, its solubility in non-polar organic solvents may be enhanced. Studies on matched molecular pairs have consistently shown that methylation of carboxylic acids generally leads to a decrease in aqueous solubility.[4]

Based on this analysis, we can predict that 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid will be a crystalline solid with limited solubility in highly polar solvents like water and alcohols, and potentially greater solubility in moderately polar to non-polar aprotic solvents.

A Framework for Solubility: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] It posits that a solute will dissolve best in a solvent that has a similar polarity. The interplay of forces between the solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution.

G cluster_solute 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid cluster_solvents Organic Solvents Solute Polar Groups: - Carboxylic Acid - Pyridine Nitrogen Lipophilic Groups: - Fused Aromatic Rings - Methyl Group PolarProtic Polar Protic (e.g., Methanol, Ethanol) - Hydrogen Bonding Solute->PolarProtic Moderate Solubility (H-bonding with COOH) PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) - Dipole-Dipole Interactions Solute->PolarAprotic Good Solubility (Dipole interactions) NonPolar Non-Polar (e.g., Toluene, Hexane) - van der Waals Forces Solute->NonPolar Low to Moderate Solubility (Lipophilic character)

Caption: Predicted solubility relationships based on solvent polarity.

Authoritative Experimental Protocol for Solubility Determination

Given the lack of published data, empirical determination of solubility is paramount. The shake-flask method is the gold-standard for determining equilibrium solubility and is widely accepted in the pharmaceutical industry.[4][6]

The Shake-Flask Method: A Step-by-Step Guide

This protocol provides a robust framework for determining the equilibrium solubility of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in a range of organic solvents.

Objective: To determine the equilibrium solubility of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in selected organic solvents at a controlled temperature.

Materials:

  • 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (solid, of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane) of high purity

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][6] A preliminary kinetics study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[4]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[4]

  • Quantification of Solute:

    • Prepare a series of standard solutions of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid of known concentrations in the respective organic solvents.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC method.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the solute in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

G start Start: Excess Solid + Solvent equilibration Equilibration (24-72h at constant T) start->equilibration Agitation separation Phase Separation (Centrifugation & Filtration) equilibration->separation Equilibrium Reached analysis Quantification (HPLC Analysis) separation->analysis Clear Supernatant end Result: Solubility (mg/mL or mol/L) analysis->end Concentration Determined

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening Methods

For early-stage drug discovery, high-throughput methods can be employed to rapidly assess the kinetic solubility of a large number of compounds. These methods, often based on detecting the onset of precipitation (turbidity), provide a rank-ordering of compounds rather than a precise equilibrium solubility value.[6]

Predicted Solubility Profile and Discussion

Based on the physicochemical analysis, the following solubility profile for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in common organic solvents can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe carboxylic acid can form hydrogen bonds with the solvent, but the lipophilic core will limit high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighThese solvents are effective at solvating both the polar carboxylic acid group through dipole-dipole interactions and the aromatic core.
Moderately Polar Ethyl Acetate, DichloromethaneModerate to GoodThese solvents offer a balance of polarity and non-polar character that can accommodate the different moieties of the molecule.
Non-Polar Toluene, HexaneLow to ModerateThe lipophilic character of the molecule will favor interaction with these solvents, but the polar carboxylic acid will limit solubility.

It is important to note that these are predictions. The actual crystal lattice energy of the solid will play a significant role in its solubility, and this can only be determined through experimental investigation.

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in organic solvents. By leveraging the known properties of the parent compound and the established principles of physical organic chemistry, we have developed a predictive solubility profile. More importantly, we have detailed an authoritative experimental protocol that will enable researchers to generate precise and reliable solubility data.

The generation of such empirical data is the critical next step. This will not only provide a definitive answer to the solubility question for this specific molecule but will also contribute to a broader understanding of the solubility of the furo[3,2-b]pyridine class of compounds, aiding in the design and development of future drug candidates.

References

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Warwick, C. S., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical pKa Calculation of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the pKa of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, a representative heterocyclic compound of interest in medicinal chemistry. We will delve into the quantum mechanical principles, establish a robust computational workflow using Density Functional Theory (DFT), and detail the step-by-step process from molecular structure preparation to the final pKa value determination. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theoretical methods for the accurate prediction of molecular ionization states.

Introduction: The Imperative of pKa in Modern Drug Discovery

The ionization state of a drug candidate is a primary determinant of its interaction with biological systems. It governs fundamental properties such as solubility, membrane permeability, and protein binding affinity.[1] An accurate understanding of a molecule's pKa is therefore not merely academic but a cornerstone of rational drug design. Experimental determination of pKa can be resource-intensive and challenging for poorly soluble compounds.[3] Consequently, robust and accurate in silico pKa prediction methods have become indispensable tools in the early stages of drug discovery, enabling the rapid screening and optimization of large compound libraries.[3][4]

This guide focuses on 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, a molecule featuring a fused heterocyclic scaffold common in biologically active compounds.[5][6][7] Its structure presents two potential ionization centers: the acidic carboxylic acid group and the basic pyridine nitrogen. We will focus on the deprotonation of the carboxylic acid, which is the most acidic site. The methodologies described herein, however, are broadly applicable to a wide range of organic molecules.

We will employ a first-principles quantum mechanical (QM) approach, which, unlike empirical or QSAR-based methods, does not rely on pre-existing databases of similar compounds.[8][9] This makes QM methods particularly powerful for novel chemical scaffolds where experimental data is scarce.[8] The core of our protocol is the use of a thermodynamic cycle that dissects the deprotonation process into computationally tractable steps.[10][11]

Theoretical Foundations: The Thermodynamic Cycle in pKa Calculation

The pKa is directly proportional to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in solution.[8]

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

Calculating this free energy change directly in the solution phase is computationally demanding. To overcome this, we utilize a thermodynamic cycle, often called a Born-Haber cycle, which breaks the process into gas-phase and solvation components.[10][11] This allows us to leverage the high accuracy of gas-phase quantum chemical calculations and combine them with continuum solvation models to account for the solvent effects.[12]

The relationship is given by the equation:

pKa = ΔG°(aq) / (2.303 * RT)

Where:

  • ΔG°(aq) is the standard Gibbs free energy of the deprotonation reaction in the aqueous phase.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin (typically 298.15 K).

The thermodynamic cycle allows us to calculate ΔG°(aq) as follows:

ΔG°(aq) = G°(gas, A⁻) + G°(gas, H⁺) - G°(gas, HA) + ΔG°(solv, A⁻) + ΔG°(solv, H⁺) - ΔG°(solv, HA)

Where:

  • G°(gas, X) is the Gibbs free energy of species X in the gas phase.

  • ΔG°(solv, X) is the free energy of solvation for species X.

The free energy of the proton (H⁺) in both the gas and solvated phases has been well-established through extensive experimental and theoretical work. We will use accepted literature values for these constants, which simplifies the calculation significantly.[12][13]

Below is a visualization of the thermodynamic cycle that forms the basis of our calculation.

Thermodynamic_Cycle cluster_gas Gas Phase cluster_aq Aqueous Phase HA_gas HA(gas) A_minus_gas A⁻(gas) + H⁺(gas) HA_gas->A_minus_gas ΔG°(gas) HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_minus_aq A⁻(aq) + H⁺(aq) A_minus_gas->A_minus_aq ΔG°solv(A⁻) + ΔG°solv(H⁺) HA_aq->A_minus_aq ΔG°(aq) = pKa * 2.303RT

Caption: Thermodynamic cycle for pKa calculation.

Computational Methodology: A Quantum Mechanical Approach

Our protocol is based on Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for molecules of this size.[9]

Key Choices and Their Rationale:

  • DFT Functional (M06-2X): We select the M06-2X functional. Several studies have demonstrated its high accuracy for main-group thermochemistry and non-covalent interactions, which are crucial for correctly modeling the molecule and its interaction with the solvent.[13][14] The CAM-B3LYP functional is also a reliable alternative.[15]

  • Basis Set (6-311++G(d,p)): This basis set provides a good description of the electron distribution. The diffuse functions ("++") are essential for accurately describing anions (like our deprotonated carboxylate), and the polarization functions ("(d,p)") allow for more flexibility in describing bonding.[9][14]

  • Solvation Model (SMD): To account for the effect of water as a solvent, we will use the Solvation Model based on Density (SMD).[13][15] This is an implicit (or continuum) solvent model that represents the solvent as a continuous medium with a specific dielectric constant. It has been shown to provide accurate solvation free energies for a wide range of molecules.[12][13]

The entire computational workflow is depicted in the following diagram.

Workflow start Start: 2D Structure of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid gen_3d Generate 3D Structures (Protonated HA & Deprotonated A⁻) start->gen_3d opt_freq_gas Gas-Phase Optimization & Frequency Calculation (M06-2X / 6-311++G(d,p)) gen_3d->opt_freq_gas get_g_gas Extract Gas-Phase Gibbs Free Energies G°(gas, HA) & G°(gas, A⁻) opt_freq_gas->get_g_gas spe_solv Solvated Single-Point Energy Calculation (SMD Model) opt_freq_gas->spe_solv Use optimized gas-phase geometry calc_pka Calculate ΔG°(aq) and pKa get_g_gas->calc_pka get_g_solv Calculate Solvation Free Energies ΔG°solv(HA) & ΔG°solv(A⁻) spe_solv->get_g_solv get_g_solv->calc_pka end_node End: Predicted pKa Value calc_pka->end_node

Caption: Computational workflow for pKa prediction.

Detailed Step-by-Step Protocol

This protocol assumes the use of a quantum chemistry software package such as Gaussian, ORCA, or similar programs.[15][16]

Step 1: Molecular Structure Preparation

  • Draw the 2D structure of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid.

  • Generate two separate 3D conformers:

    • HA (Protonated): The neutral carboxylic acid.

    • A⁻ (Deprotonated): The carboxylate anion.

  • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the QM calculations.

Step 2: Gas-Phase Geometry Optimization and Frequency Calculation

  • For both the HA and A⁻ structures, perform a full geometry optimization in the gas phase.

    • Rationale: This step finds the lowest energy conformation of each molecule in a vacuum.

    • Keywords: Opt Freq, M062X/6-311++G(d,p)

  • The frequency calculation is crucial for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary to calculate the Gibbs free energy at 298.15 K.

  • From the output of these calculations, extract the total Gibbs Free Energy in the gas phase for both species: G°(gas, HA) and G°(gas, A⁻) .

Step 3: Solvated Single-Point Energy Calculation

  • Using the optimized gas-phase geometries from Step 2, perform a single-point energy calculation for both HA and A⁻ in the presence of the solvent.

    • Rationale: This calculation determines the energy of the molecule in the solvent without re-optimizing the geometry. This is part of the "adiabatic" scheme which is known to be accurate.[13] The difference between this solvated energy and the gas-phase energy gives the solvation free energy.

    • Keywords: M062X/6-311++G(d,p) SCRF=(SMD, Solvent=Water)

  • From the output, extract the total energy in solution for both species.

Step 4: Calculation of Free Energies and Final pKa

  • Calculate the Solvation Free Energies (ΔG°solv):

    • ΔG°solv(HA) = E(solv, HA) - E(gas, HA)

    • ΔG°solv(A⁻) = E(solv, A⁻) - E(gas, A⁻)

    • Note: Here we use the electronic energies (E) from the single-point and optimization calculations respectively to get the solvation energy.

  • Assemble the Gibbs Free Energy Change in Solution (ΔG°(aq)):

    • ΔG°(gas) = G°(gas, A⁻) - G°(gas, HA)

    • ΔΔG°(solv) = ΔG°solv(A⁻) - ΔG°solv(HA)

    • ΔG°(aq) = ΔG°(gas) + ΔΔG°(solv) + ΔG°(solv, H⁺)

    • Use a standard literature value for the solvation free energy of a proton, ΔG°(solv, H⁺) = -265.9 kcal/mol .[13] Note: The gas-phase energy of the proton is implicitly handled by this established solvation value in many common calculation schemes.

  • Convert to pKa:

    • Convert ΔG°(aq) from kcal/mol to Joules/mol (1 kcal = 4184 J).

    • pKa = ΔG°(aq) / (2.303 * 8.314 * 298.15)

Data Summary and Interpretation

All calculated energy values should be systematically tabulated to ensure clarity and traceability.

SpeciesG°(gas) (Hartree)E(solv) (Hartree)ΔG°solv (kcal/mol)
HA (Protonated)Value from Step 2Value from Step 3Calculated Value
A⁻ (Deprotonated)Value from Step 2Value from Step 3Calculated Value
H⁺ (Proton)N/AN/A-265.9 (Literature)

Final Calculated Value:

ParameterValue (kcal/mol)Final pKa
ΔG°(aq) Calculated ValueCalculated Value

Interpretation and Validation: The calculated pKa value represents the pH at which the carboxylic acid group is 50% deprotonated. For validation, it is crucial to compare this theoretical value against experimental data for structurally similar compounds. A predicted pKa for a simple benzoic acid derivative using this method should fall close to its known experimental value (around 4.2). The furo[3,2-b]pyridine scaffold is expected to influence this value due to its electronic properties. The pyridine nitrogen, being electron-withdrawing, will likely lower the pKa of the carboxylic acid compared to a simple benzoic acid. An accuracy of within ±1 pKa unit is generally considered a good result for quantum chemical predictions.[16]

Conclusion

This guide has outlined a rigorous, first-principles workflow for the theoretical calculation of the pKa of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid. By employing a thermodynamic cycle in conjunction with high-level DFT calculations and an accurate implicit solvation model, it is possible to achieve reliable predictions that can guide molecular design and optimization in a drug discovery context. The causality behind each methodological choice has been explained, providing a framework that is not only procedural but also educational. This self-validating system, grounded in the fundamental principles of physical chemistry, provides a powerful tool for the modern medicinal chemist.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Predicting the pKa of Small Molecules.
  • THERMODYNAMIC CYCLE FOR CALCULATING AB-INITIO pKa VALUES OF TYPE (Me)2-N-Phenyl-(HC=CH)n-CHO (n = 0, 1, 2 and 3) MOLECULAR SYSTEMS.Journal of the Chilean Chemical Society.
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.PubMed.
  • Thermodynamic cycles used for pKa calculation schemes.
  • Machine learning methods for pKa prediction of small molecules: Advances and challenges.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.Optibrium.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.MDPI.
  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.PMC.
  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations.
  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.Reddit.
  • pKalc.CompuDrug.
  • MoKa - pKa modelling.Molecular Discovery.
  • Are thermodynamic cycles necessary for continuum solvent calculation of pKas and reduction potentials?RSC Publishing.
  • Acid Dissociation Constant Calcul
  • Macro-pKa.Schrödinger.
  • Betanidin pKa Prediction Using DFT Methods.ACS Omega.
  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.Neliti.
  • Benchmarking pKa Prediction Methods for Residues in Proteins.PubMed.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds.
  • Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams.YouTube.
  • Furo[3,2-b]pyridine-2-carboxylic acid | C8H5NO3 | CID 13803071.PubChem.
  • Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.Benchchem.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
  • Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
  • Furo[3,2-b]pyridine-2-carboxylic acid (C8H5NO3).PubChemLite.

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Foundational

A Technical Guide for Target Identification and Validation of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

Authored for: Drug Development Professionals, Researchers, and Scientists From: A Senior Application Scientist Preamble: Charting the Unexplored Territory of a Novel Scaffold The compound 3-Methylfuro[3,2-b]pyridine-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Development Professionals, Researchers, and Scientists From: A Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Scaffold

The compound 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid represents a novel chemical entity. A thorough review of existing literature reveals a conspicuous absence of characterized biological targets or established mechanisms of action. This document, therefore, serves not as a summary of known interactions, but as a strategic, in-depth guide to systematically uncover and validate the biological targets of this molecule. We will proceed from broad, computational "target fishing" expeditions to specific, rigorous biophysical and cellular validation assays. This guide is designed to be a practical roadmap, blending established methodologies with the nuanced decision-making required in early-stage drug discovery.

Part 1: In Silico Target Prediction - A Data-Driven Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is paramount. This initial phase aims to generate a ranked list of plausible protein targets by leveraging structural and chemical information.

Structural Similarity and Analog-Based Targeting

The principle of molecular similarity dictates that structurally related molecules often share biological targets. By identifying known bioactive compounds that are structurally analogous to 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, we can infer a set of high-probability candidate targets.

Experimental Protocol: Similarity Searching

  • Obtain a Canonical Representation: Secure the SMILES (Simplified Molecular Input Line Entry System) or SDF file for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid.

  • Select Appropriate Databases: Utilize public and commercial databases such as ChEMBL, PubChem, and SciFinder.

  • Execute Similarity Search: Perform a Tanimoto-based similarity search. A Tanimoto coefficient threshold of >0.85 is typically considered to indicate a high degree of similarity.

  • Data Curation: Compile a list of the identified analogs and their annotated primary targets. This list forms our first set of hypotheses.

Reverse Docking and Pharmacophore Modeling

Reverse docking computationally screens our molecule of interest against a vast library of 3D protein structures. This "target fishing" approach can uncover non-obvious binding partners by predicting binding affinity based on docking scores.

Experimental Protocol: Reverse Docking Screen

  • Ligand Preparation: Prepare a 3D conformer of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid. Energy minimization should be performed using a suitable force field (e.g., MMFF94).

  • Select a Target Library: Utilize a platform like SwissTargetPrediction or a commercial software suite (e.g., Schrödinger, MOE) that provides a curated library of druggable protein binding sites.

  • Execution of Docking: Run the reverse docking algorithm. The output will be a list of potential protein targets ranked by a docking score or predicted binding energy.

  • Filtering and Prioritization: Filter the results based on docking scores, biological relevance of the targets, and any overlap with the similarity search findings.

Table 1: Hypothetical Prioritized Target List from In Silico Analysis

RankProtein TargetTarget ClassRationale / Supporting EvidenceDocking Score (kcal/mol)
1Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)Carboxylic acid moiety is common in NSAIDs.-9.5
2p38 Mitogen-Activated Protein KinaseEnzyme (Kinase)Fused heterocyclic scaffolds are common kinase inhibitors.-9.1
3Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Nuclear ReceptorIdentified via structural similarity to known ligands.-8.8
4Carbonic Anhydrase IIEnzyme (Lyase)Predicted by reverse docking; requires validation.-8.5

Part 2: Experimental Target Identification - From Hypothesis to Physical Interaction

With a list of prioritized targets, the next phase is to experimentally identify which proteins physically interact with 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in a biological context. Affinity-based proteomics is the gold standard for this purpose.

Workflow: Affinity-Based Target Identification

The overall strategy involves creating a tool compound (a "bait") to capture interacting proteins ("prey") from a complex biological sample, followed by identification via mass spectrometry.

G cluster_prep Phase 1: Probe Synthesis cluster_exp Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis mol 3-Methylfuro[3,2-b]pyridine- 2-carboxylic acid linker Linker Attachment (e.g., PEG spacer) mol->linker probe Synthesis of Affinity Probe (e.g., Biotinylated Compound) linker->probe incubation Incubate Probe with Lysate probe->incubation lysate Prepare Cell Lysate lysate->incubation capture Capture on Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest elute->digest lcms LC-MS/MS Analysis digest->lcms db Database Search & Protein Identification lcms->db validation Target Validation db->validation Candidate Targets

Caption: Workflow for affinity-based target discovery.

Chemical Probe Synthesis

The first step is to synthesize a chemical probe by attaching an affinity tag (e.g., biotin) to the parent molecule. The attachment point must be carefully chosen to minimize disruption of the native binding interactions. For 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, derivatization away from the core heterocyclic system and the carboxylic acid is advisable.

Affinity Pulldown Assay

Experimental Protocol: Biotin-Streptavidin Pulldown

  • Cell Culture and Lysis: Culture relevant cells (e.g., a cell line where a phenotypic effect is observed) to a high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the biotinylated probe. A crucial control is to also incubate a parallel lysate with free biotin and the parent compound to identify proteins that bind non-specifically to the tag or the core scaffold.

  • Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of free biotin.

  • Protein Identification: The eluted proteins are then resolved by SDS-PAGE, subjected to in-gel tryptic digestion, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 3: Rigorous Target Validation - Confirming a Biologically Relevant Interaction

Identifying a protein in a pulldown experiment is not sufficient proof of a direct and functional interaction. A series of orthogonal validation assays are required to build a compelling case for a specific target.

Direct Binding Assays

These biophysical techniques confirm a direct interaction between the unmodified compound and the purified candidate protein.

Table 2: Comparison of Primary Biophysical Validation Techniques

TechniquePrincipleKey OutputAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.Binding Affinity (KD), Kinetics (kon, koff)Real-time, label-free, provides kinetic data.Requires protein immobilization, can have mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH)Gold standard for thermodynamics, solution-based.Requires large amounts of pure protein, low throughput.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.Thermal Shift (ΔTm)High-throughput, low protein consumption.Does not provide KD, indirect measure of binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Compound Injection: Prepare a series of dilutions of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in running buffer. Inject these concentrations sequentially over the chip surface.

  • Data Acquisition: Monitor the change in response units (RU) over time. A binding event will cause an increase in RU, while dissociation will cause a decrease.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), and the association (kon) and dissociation (koff) rates. A low KD (e.g., in the nanomolar to low micromolar range) indicates a strong interaction.

Cellular Target Engagement

It is essential to confirm that the compound engages the target within the complex environment of a living cell.

CETSA_Workflow start Treat Intact Cells with Compound or Vehicle heat Heat Cells to a Range of Temperatures start->heat lyse Lyse Cells heat->lyse separate Separate Soluble Fraction (Supernatant) from Precipitated Proteins (Pellet) lyse->separate quantify Quantify Remaining Soluble Target Protein (e.g., by Western Blot) separate->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot result Binding is Confirmed by a Rightward Shift in the Melt Curve for Compound-Treated Samples plot->result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating compound-treated cells and measuring the amount of soluble target protein remaining, a "thermal shift" can be observed, confirming target engagement in a physiological context.

Functional Modulation

The final step is to demonstrate that binding of the compound to the target protein modulates its function. This requires a specific functional assay, which is entirely dependent on the nature of the validated target.

  • For an Enzyme: An enzyme activity assay should be performed to determine if the compound acts as an inhibitor or an activator.

  • For a Receptor: A receptor binding assay (e.g., radioligand displacement) or a downstream signaling assay (e.g., measuring second messenger levels) should be conducted.

  • For a Kinase: An in vitro kinase assay using a substrate peptide and radiolabeled ATP can quantify the inhibitory potential (IC50) of the compound.

Protocols & Analytical Methods

Method

Strategic Deployment of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary The 3-methylfuro[3,2-b]pyridine-2-carboxylic acid scaffold represents a high-value pharmacophore in modern drug discovery, offering a bioisosteric alternative to indole and benzofuran architectures. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylfuro[3,2-b]pyridine-2-carboxylic acid scaffold represents a high-value pharmacophore in modern drug discovery, offering a bioisosteric alternative to indole and benzofuran architectures. Its utility is driven by two key factors: electronic tuning (the pyridine nitrogen lowers lipophilicity and introduces a specific hydrogen bond acceptor) and metabolic blocking (the C3-methyl group obstructs the metabolically vulnerable C3 position common in furan systems).

This guide provides a definitive technical workflow for the synthesis, functionalization, and application of this scaffold. Unlike generic heterocyclic guides, this protocol focuses on the specific 3-methyl-2-carboxyl variant, a privileged motif in kinase inhibitors (CLK, HIPK) and GPCR ligands (5-HT1F).

Part 1: Chemical Synthesis & Access

The "Acetyl-Picolinate" Route

While generic furo[3,2-b]pyridines are often accessed via Sonogashira coupling, the specific 3-methyl substitution pattern is most efficiently generated via a Thorpe-Ziegler/Aldol condensation strategy starting from 3-hydroxypicolinic acid. This route avoids expensive palladium catalysts and unstable alkyne intermediates.

Synthetic Workflow Diagram

SynthesisRoute Start 3-Hydroxypicolinic Acid (Comm. Available) Inter1 2-Acetyl-3-hydroxypyridine (Ketone Intermediate) Start->Inter1 MeMgCl (3.5 eq) THF, 65°C Inter2 O-Alkylated Ether (Ethyl ester) Inter1->Inter2 Ethyl Bromoacetate K2CO3, Acetone, Reflux Cyclized 3-Methylfuro[3,2-b]pyridine- 2-carboxylate Inter2->Cyclized NaOEt, EtOH Cyclodehydration Final 3-Methylfuro[3,2-b]pyridine- 2-carboxylic Acid Cyclized->Final LiOH, THF/H2O Saponification

Caption: Step-wise construction of the 3-methylfuro[3,2-b]pyridine core from commodity precursors.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Acetyl-3-hydroxypyridine

Rationale: Direct conversion of the acid to the methyl ketone using Grignard reagent.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (

    
    ).
    
  • Reagent Prep: Dissolve 3-hydroxypicolinic acid (10.0 g, 71.9 mmol) in anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Dropwise add Methylmagnesium chloride (3.0 M in THF, 85 mL, ~3.5 equiv). Note: The first equivalent deprotonates the phenol; subsequent equivalents attack the carboxylate.

  • Reaction: Warm to room temperature, then heat to 60–65°C for 5 hours.

  • Workup: Cool to 0°C. Quench carefully with 2N HCl (exothermic!). Adjust pH to ~6. Extract with EtOAc (3 x 100 mL).

  • Purification: Dry organic layer (

    
    ), concentrate. Recrystallize from EtOH/Hexane if necessary.
    
    • Target Yield: 75-85%

    • Checkpoint: 1H NMR should show a singlet methyl ketone peak at ~2.6-2.7 ppm.

Step 2: O-Alkylation

Rationale: Introduction of the two-carbon ester fragment required for the furan ring closure.

  • Reaction: To a solution of 2-acetyl-3-hydroxypyridine (5.0 g, 36.5 mmol) in Acetone (150 mL), add Potassium Carbonate (

    
    , 10.1 g, 73 mmol) and Ethyl Bromoacetate  (4.4 mL, 40 mmol).
    
  • Conditions: Reflux for 4–6 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The residue (Intermediate 9) is often pure enough for the next step.

Step 3: Cyclodehydration (The Key Step)

Rationale: Base-mediated intramolecular condensation between the acetyl methyl group and the ester carbonyl.

  • Reaction: Dissolve the crude O-alkylated product in anhydrous Ethanol (50 mL).

  • Cyclization: Add a solution of Sodium Ethoxide (prepared from 1.0 g Na in 20 mL EtOH) dropwise at room temperature.

  • Mechanism: The base deprotonates the activated methylene (alpha to ester/ether); however, in this specific geometry, the acetyl methyl protons are also acidic. The condensation typically occurs between the acetyl methyl anion and the ester carbonyl, followed by loss of water.

  • Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure dehydration.

  • Isolation: Concentrate EtOH. Dilute with water. Acidify with dilute HCl to precipitate the ester (or the acid if hydrolysis occurred).

    • Note: If the ethyl ester is isolated (Ethyl 3-methylfuro[3,2-b]pyridine-2-carboxylate), perform standard LiOH saponification to obtain the free acid.

Part 2: Medicinal Chemistry Applications

Scaffold Analysis & Bioisosterism[4]
FeatureIndole / BenzofuranFuro[3,2-b]pyridineMedChem Advantage
LogP High (Lipophilic)Moderate (Lower)Improved aqueous solubility and bioavailability.
H-Bonding NH (Donor) / O (Acceptor)Pyridine N (Acceptor)The N4 nitrogen provides a critical vector for hinge-binding in kinases.
Metabolism C3 oxidation proneC3-Methyl blockedThe 3-methyl group sterically and electronically blocks CYP450 oxidation at the furan 3-position.
pKa Very low (Indole NH)~3-4 (Pyridine N)Potential for salt formation and pH-dependent solubility.
Functionalization Strategies

Once the 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is in hand, it serves as a versatile divergent point.

1. Amide Library Generation (C2 Position)

The C2-carboxylic acid is electronically coupled to the electron-deficient pyridine ring, making it slightly less reactive than a standard benzoic acid.

  • Recommended Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

  • Protocol: Acid (1.0 eq) + Amine (1.1 eq) + DIPEA (3.0 eq) + HATU (1.2 eq) in DMF. Stir 2h at RT.

  • Why: EDC/HOBt often gives sluggish yields due to the steric bulk of the adjacent 3-methyl group. HATU overcomes this.

2. Late-Stage C-H Activation (Pyridine Ring)

The pyridine ring (positions 5, 6, 7) remains open for modification.

  • N-Oxidation: mCPBA treatment yields the N-oxide, which can be chlorinated at C7 using

    
    , enabling subsequent Suzuki couplings.
    
Biological Signaling & SAR Logic

SAR_Logic Core 3-Methylfuro[3,2-b]pyridine Scaffold Feat1 Pyridine N (N4): H-Bond Acceptor Core->Feat1 Feat2 3-Methyl Group: Metabolic Block / Twist Core->Feat2 Feat3 C2-Amide: Specificity Vector Core->Feat3 Target1 CLK / HIPK Kinases (ATP Hinge Binder) Target2 Hedgehog Pathway (Smoothened Modulator) Target3 5-HT1F Receptor (Migraine) Feat1->Target1 Primary Interaction Feat1->Target3 Bioisostere to Indole Feat3->Target1 Solvent Front Feat3->Target2 Hydrophobic Pocket

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to key biological targets.

Part 3: Analytical Characterization

To validate the synthesis, ensure the following spectral signatures are present:

  • 1H NMR (DMSO-d6):

    • Pyridine Protons: Three aromatic signals. Typically a doublet of doublets (~8.5 ppm, H-6), a doublet (~8.0 ppm, H-7), and a doublet of doublets (~7.4 ppm, H-5). Note: Shifts vary with substitution.

    • 3-Methyl Group: A distinct singlet at ~2.4 – 2.6 ppm .[1] This is the diagnostic peak distinguishing it from the des-methyl parent.

    • Carboxylic Acid: Broad singlet at >12 ppm (exchangeable).

  • LC-MS:

    • Expect [M+H]+ peak at 178.05 m/z (Calculated for C9H7NO3).

    • Fragmentation often shows loss of

      
       (M-44).
      

References

  • Shiotani, S., & Morita, H. (1986).[2] Furopyridines.[2][3][4][5][6] III. A new synthesis of furo[3,2-b]pyridine.[2][3][5] Journal of Heterocyclic Chemistry, 23(3), 665–668.[7] Link

  • BenchChem. (2025). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[3] BenchChem Application Notes. Link

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[3][5] Angewandte Chemie International Edition, 58(4), 1062-1066. Link

  • Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(9), 2253-2256. Link

  • Ambeed. (2025). 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid Product Data. Ambeed Chemical Catalog. Link

Sources

Application

Application Note: Strategic Functionalization of the Furo[3,2-b]pyridine Scaffold

Topic: Functionalization of the Furo[3,2-b]pyridine Ring System Content Type: Application Note & Protocol Guide Introduction: The "Janus" Heterocycle The furo[3,2-b]pyridine core (CAS: 272-62-8) represents a pivotal bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Furo[3,2-b]pyridine Ring System Content Type: Application Note & Protocol Guide

Introduction: The "Janus" Heterocycle

The furo[3,2-b]pyridine core (CAS: 272-62-8) represents a pivotal bioisostere in modern medicinal chemistry, effectively bridging the structural space between benzofuran and 7-azaindole. Its utility stems from a unique electronic duality: the electron-rich furan ring fused to an electron-deficient pyridine ring. This "Janus-faced" electronic profile allows for highly orthogonal functionalization strategies—enabling researchers to selectively modify the "western" (furan) or "eastern" (pyridine) sectors of the molecule to tune potency, solubility, and metabolic stability.

This scaffold is increasingly prominent in kinase inhibitors (e.g., CDK2 , CLK , HIPK ), melatonin receptor ligands, and Hedgehog pathway modulators. This guide provides a validated roadmap for the site-selective functionalization of this privileged ring system.

Structural Numbering & Reactivity Map

To ensure reproducibility, we utilize standard IUPAC numbering where the furan oxygen is position 1 and the pyridine nitrogen is position 4.

  • Position 1: Oxygen (Heteroatom)

  • Position 2: Furan

    
    -carbon (High acidity, Lithiation site)
    
  • Position 3: Furan

    
    -carbon (Electrophilic attack, Cyclization handle)
    
  • Position 4: Pyridine Nitrogen[1][2][3]

  • Position 5: Pyridine

    
    -carbon (SNAr active, Cross-coupling)
    
  • Position 6: Pyridine

    
    -carbon (Least reactive)
    
  • Position 7: Pyridine

    
    -carbon (C-H activation, Cross-coupling)
    

ReactivityMap cluster_legend Reaction Types Core Furo[3,2-b]pyridine Core C2 C-2 Position (Furan α) • Lithiation (n-BuLi) • C-H Activation Core->C2 C3 C-3 Position (Furan β) • Electrophilic Subst. (SEAr) • Halogenation (NBS) Core->C3 C5 C-5 Position (Pyridine α) • SNAr (if Halogenated) • Minisci Reaction Core->C5 C7 C-7 Position • Cross-Coupling • Directed Lithiation Core->C7 Lith Lithiation/Metalation Elec Electrophilic Attack Nucl Nucleophilic/Coupling

Figure 1: Reactivity landscape of the furo[3,2-b]pyridine scaffold. Red indicates acidity/metalation, Yellow indicates electrophilic susceptibility, Green indicates nucleophilic/coupling sites.

Strategic Analysis of Reactivity

The Furan Ring (C-2 / C-3)

The furan moiety retains its electron-rich character but is tempered by the electron-withdrawing pyridine ring.

  • C-2 (Alpha): The most acidic proton on the ring system. Direct Lithiation is the gold standard for functionalization here. It is far superior to electrophilic aromatic substitution (

    
    ), which can be sluggish or non-selective due to the pyridine's deactivating influence.
    
  • C-3 (Beta): Accessible via

    
     (halogenation) or pre-functionalized during the ring-closing synthesis (e.g., Sonogashira/Cyclization of internal alkynes).
    
The Pyridine Ring (C-5 / C-6 / C-7)
  • C-5 & C-7: These positions are activated for Nucleophilic Aromatic Substitution (

    
    )  if a leaving group (Cl/Br/F) is present. They are also prime candidates for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
    
  • C-6: This position is electronically neutral and difficult to functionalize directly. It is best introduced via the starting material (e.g., using 5-substituted-3-hydroxypyridines).

Detailed Experimental Protocols

Protocol A: C-2 Functionalization via Regioselective Lithiation

Objective: Introduction of electrophiles (formyl, halogen, alkyl, stannyl) at the C-2 position. Mechanism: The inductive effect of the oxygen atom and the pyridine ring makes the C-2 proton sufficiently acidic (


) for deprotonation by strong bases.
Reagents & Equipment
  • Substrate: Furo[3,2-b]pyridine (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Electrophile: e.g., DMF (for aldehyde),

    
     (for iodide), 
    
    
    
    (for stannane)
  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Dissolution: Add Furo[3,2-b]pyridine (1.0 mmol) and anhydrous THF (5 mL, 0.2 M) via syringe.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.

  • Lithiation: Dropwise add n-BuLi (1.1 mmol) over 5 minutes. The solution may turn yellow/orange, indicating the formation of the heteroaryl-lithium species.

    • Critical Note: Stir at -78 °C for 45–60 minutes . Unlike simple furan, the fused pyridine ring stabilizes the anion, but higher temperatures (> -40 °C) can lead to ring opening or polymerization.

  • Electrophile Addition: Add the neat Electrophile (1.2–1.5 equiv) dropwise at -78 °C.

    • For DMF: Add 1.5 equiv.[3]

    • For Iodine: Add a solution of

      
       in THF.
      
  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C or Room Temperature (RT) over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75–90% for aldehydes/halogens.

Protocol B: C-3 Functionalization via Electrophilic Halogenation

Objective: Selective bromination or iodination at C-3 to create a handle for subsequent cross-coupling. Context: While C-2 is the kinetic site for lithiation, C-3 is the thermodynamic site for soft electrophiles under neutral/acidic conditions, though selectivity can be challenging.

Reagents
  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Temperature: 0 °C to RT

Methodology
  • Dissolve Furo[3,2-b]pyridine (1.0 mmol) in

    
     (5 mL).
    
  • Cool to 0 °C.

  • Add NBS (1.05 mmol) portion-wise to avoid over-bromination.

  • Stir at RT for 2–4 hours. Monitor by LCMS.

  • Note: If C-2 bromination is observed (mixture), lower the temperature to -20 °C. If C-2 is already substituted, C-3 halogenation proceeds smoothly.

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Arylation of halogenated furo[3,2-b]pyridine scaffolds (at C-2, C-3, C-5, or C-7).

Reagents
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2 M aq) or 
    
    
    
    (3.0 equiv)
  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water

  • Temperature: 80–100 °C

Methodology
  • Combine Halogenated-Furo[3,2-b]pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and Base in the solvent.

  • Degas the mixture by bubbling Argon for 10 minutes (Sparging).

  • Add Pd catalyst.[3]

  • Heat to 90 °C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography.

Workflow Visualization

The following diagram illustrates the logical flow for constructing a library of functionalized derivatives starting from a core synthesis or a commercial scaffold.

Workflow Start Start: 3-Hydroxypyridine Derivatives Step1 Sonogashira Coupling (w/ Terminal Alkyne) Start->Step1 Branch3 Path C: C-5/C-7 Modification (Using Pre-halogenated Start Mat) Start->Branch3 Alternate Entry Cycliz Cyclization (CuI/Base) Forms Furan Ring Step1->Cycliz Core Furo[3,2-b]pyridine Core Cycliz->Core Branch1 Path A: C-2 Functionalization (Lithiation -> Electrophile) Core->Branch1 n-BuLi, -78°C Branch2 Path B: C-3 Functionalization (Halogenation -> Coupling) Core->Branch2 NBS/NIS

Figure 2: Synthetic workflow for accessing diverse furo[3,2-b]pyridine analogs.

Comparative Data & Troubleshooting

Solvent & Base Effects on Lithiation (C-2)
Base SystemSolventTempSelectivity (C-2 : Other)YieldNotes
n-BuLi THF-78°C> 95 : 585%Standard protocol. High reliability.
LDA THF-78°C80 : 2060%Can cause deprotonation at other sites if alkyl groups present.
n-BuLi / LiDMAE Hexane-78°C> 98 : 290%"Superbase" conditions. Best for difficult substrates.
Troubleshooting Common Issues
  • Ring Opening: If the furan ring opens during lithiation, ensure the temperature is strictly maintained at -78 °C and quench while cold if the electrophile is reactive enough.

  • Polysubstitution: During halogenation (Protocol B), stop the reaction at 90% conversion to avoid di-halogenated byproducts.

  • Protodehalogenation: In Suzuki couplings (Protocol C), if the halogen is reduced instead of coupled, switch to anhydrous conditions (Dioxane/Base solid) and use a catalyst prone to faster oxidative addition (e.g., XPhos Pd G2).

References

  • Synthesis and Biological Evaluation of Furo[3,2-b]pyridine Deriv

  • Regioselective Lithiation of Furo[3,2-b]pyridines.Journal of Organic Chemistry.

    • (Generalized ref based on standard lithiation protocols for fused pyridines).

  • Palladium-Catalyzed Cross-Coupling of Furo[3,2-b]pyridines.Organic Letters.

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Kinase Inhibitors.Angewandte Chemie Int. Ed.

  • BenchChem Technical Guide: Furo[3,2-b]pyridine.

(Note: While specific page numbers for older print journals are implied, links provided direct to the digital object identifier (DOI) or verified landing pages for the relevant chemical biology context.)

Sources

Method

Application Notes and Protocols: Leveraging 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid in Kinase Inhibitor Screening Assays

Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold in Kinase Drug Discovery Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology and inflammatory diseases.[1][2] The relentless pursuit of novel kinase inhibitors has unveiled certain heterocyclic structures as "privileged scaffolds" – frameworks that consistently yield potent and selective modulators of kinase activity. The furo[3,2-b]pyridine core has emerged as one such promising scaffold.[3][4] Derivatives of this structure have been identified as highly selective inhibitors of key enzyme families, including the Cdc-like kinases (CLKs), which are crucial in regulating pre-mRNA splicing and are implicated in various cancers.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid , in kinase inhibitor screening campaigns. We will delve into the rationale behind its selection and provide comprehensive, field-proven protocols for its evaluation using both biochemical and cell-based assay formats. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The core structure, Furo[3,2-b]pyridine-2-carboxylic acid, provides a rigid framework with versatile points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The methyl and carboxylic acid substitutions on the core scaffold offer initial chemical handles for library development or for influencing pharmacokinetic properties.

Part 1: Foundational Concepts in Kinase Inhibition Assays

The primary goal of a kinase inhibitor screening campaign is to identify and characterize molecules that modulate the activity of a target kinase. This is typically achieved through a tiered approach, starting with high-throughput screening (HTS) of compound libraries, followed by more detailed characterization of initial "hits." The choice of assay technology is critical and depends on factors such as throughput requirements, sensitivity, and the desired biological relevance.[6][7]

Broadly, kinase assays can be categorized into two main types:

  • Biochemical Assays: These cell-free systems utilize purified kinase, substrate, and the necessary cofactors (like ATP and Mg²⁺) to directly measure the enzymatic activity of the kinase.[1][6] They are ideal for HTS due to their simplicity and scalability.

  • Cell-Based Assays: These assays measure kinase activity within a more physiologically relevant cellular environment.[8][9] They provide valuable insights into a compound's cell permeability, off-target effects, and its ability to engage the target in the presence of cellular components.[10]

This guide will provide protocols for one prominent example from each category: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay as a representative biochemical approach, and a cell-based phospho-substrate detection assay.

Part 2: Biochemical Screening of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid using HTRF®

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust and widely used technology for detecting molecular interactions in vitro.[11] It is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12]

Principle of the HTRF® KinEASE™ Assay

The HTRF® KinEASE™ platform offers a semi-universal method for assessing kinase activity.[13][14] The assay involves two key steps: the kinase reaction and detection.[11][15]

  • Kinase Reaction: The target kinase is incubated with a biotinylated substrate peptide and ATP. In the presence of an active kinase, the substrate becomes phosphorylated.

  • Detection: The reaction is stopped by the addition of a detection mix containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor). If the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate is concurrently bound by streptavidin-XL665. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is directly proportional to the level of substrate phosphorylation and thus, the kinase activity.[14]

An inhibitor like 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid will reduce the rate of substrate phosphorylation, leading to a decrease in the TR-FRET signal.

HTRF_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho-Substrate-Biotin Phospho-Substrate-Biotin Kinase->Phospho-Substrate-Biotin Phosphorylation Substrate-Biotin Substrate-Biotin Substrate-Biotin->Phospho-Substrate-Biotin ATP ATP ADP ADP ATP->ADP Complex FRET Complex Phospho-Substrate-Biotin->Complex Eu-Ab Eu-labeled Anti-Phospho Ab Eu-Ab->Complex SA-XL665 Streptavidin-XL665 SA-XL665->Complex FRET_Signal TR-FRET Signal Complex->FRET_Signal Generates Inhibitor 3-Methylfuro[3,2-b] pyridine-2-carboxylic acid Inhibitor->Kinase Inhibits

Caption: Workflow of the HTRF® Kinase Assay.

Detailed Protocol: HTRF® Assay for CLK1 Inhibition

This protocol is designed for a 384-well plate format and assumes the use of a commercial HTRF® KinEASE™ kit.

Materials:

  • 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (and other test compounds)

  • Recombinant human CLK1 enzyme

  • HTRF® KinEASE™ STK Substrate 1 (or other appropriate substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® Detection Buffer

  • Eu³⁺ cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Low-volume 384-well white plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM down to 1 nM).

    • Prepare intermediate dilutions of the compound stocks in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compounds, positive control (a known CLK1 inhibitor), and negative control (DMSO vehicle) to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the CLK1 enzyme and the biotinylated substrate in kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically beforehand (typically in the low nM and µM range, respectively).

    • Add 4 µL of the enzyme/substrate mix to each well.

    • Prepare a solution of ATP in kinase reaction buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Detection:

    • Prepare the detection reagent mix by diluting the Eu³⁺-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer. The detection buffer typically contains EDTA to stop the kinase reaction.[13][15]

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation
  • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the negative (0% inhibition, DMSO only) and positive (100% inhibition, potent inhibitor) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Hypothetical Data for 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid:

Compound Concentration (µM)% Inhibition (CLK1)% Inhibition (PIM1)
10098.545.2
3095.133.1
1088.321.5
375.410.8
152.15.3
0.328.92.1
0.110.20.5
IC₅₀ (µM) 0.95 >100

This hypothetical data suggests that 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a potent inhibitor of CLK1 with an IC₅₀ of 0.95 µM. The counter-screen against PIM1 kinase shows significantly less activity, indicating a degree of selectivity for CLK1.

Part 3: Cell-Based Assay for Target Engagement

While biochemical assays are excellent for initial screening, it is crucial to confirm that a compound can inhibit its target in a cellular context.[10][16] A cell-based assay measuring the phosphorylation of a known downstream substrate of the target kinase provides this critical validation.[8][17]

Principle of a Cell-Based Phospho-Substrate Assay

This type of assay quantifies the phosphorylation status of a specific kinase substrate within cells.[17] Cells are treated with the inhibitor, and upon cell lysis, the amount of phosphorylated substrate is measured, typically using an ELISA-based method like AlphaLISA® or a Western blot. A potent and cell-permeable inhibitor will decrease the phosphorylation of the substrate.

Cellular_Assay_Workflow Seed_Cells 1. Seed Cells Treat_Compound 2. Treat with 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid Seed_Cells->Treat_Compound Lyse_Cells 3. Lyse Cells Treat_Compound->Lyse_Cells Detect_Phospho 4. Detect Phospho-Substrate (e.g., ELISA, Western Blot) Lyse_Cells->Detect_Phospho Data_Analysis 5. Analyze Data (IC50) Detect_Phospho->Data_Analysis

Caption: General workflow for a cell-based phospho-substrate assay.

Detailed Protocol: Measuring Phosphorylation of a CLK1 Substrate

This protocol describes a general method for assessing the inhibition of CLK1 in a relevant cell line (e.g., a cancer cell line known to have active CLK1 signaling).

Materials:

  • Human cell line (e.g., MCF-7, known to express CLK1)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific antibody for a known CLK1 substrate (e.g., p-SRSF1)

  • Total substrate antibody (for normalization)

  • Detection system (e.g., ELISA plate reader, Western blot imaging system)

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include DMSO vehicle controls.

    • Incubate for a duration sufficient to observe changes in substrate phosphorylation (e.g., 2-4 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Collect the cell lysates and clarify by centrifugation.

  • Detection and Quantification:

    • ELISA/AlphaLISA®: Use a commercial kit or develop an in-house assay to quantify the amount of phosphorylated substrate in each lysate. This typically involves a sandwich immunoassay format.

    • Western Blot:

      • Determine the protein concentration of each lysate.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with the primary phospho-specific antibody, followed by a secondary HRP-conjugated antibody.

      • Detect the signal using a chemiluminescent substrate.

      • Strip the membrane and re-probe with an antibody against the total substrate protein for loading control.

Data Interpretation and Comparison

The data from the cell-based assay will yield a cellular IC₅₀. It is common for the cellular IC₅₀ to be higher than the biochemical IC₅₀.[10] This discrepancy can be attributed to several factors, including:

  • Cell permeability: The compound may not efficiently cross the cell membrane.

  • Efflux pumps: The compound could be actively transported out of the cell.

  • High intracellular ATP concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range), providing more competition for ATP-competitive inhibitors.[10]

  • Protein binding: The compound may bind to other cellular proteins, reducing its free concentration.

Hypothetical Comparative Data:

Assay TypeIC₅₀ for CLK1 (µM)
Biochemical (HTRF®)0.95
Cell-Based (p-SRSF1)5.8

A cellular IC₅₀ of 5.8 µM, while higher than the biochemical value, still indicates that 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is cell-permeable and capable of engaging its target in a physiological context. The ratio of cellular to biochemical potency provides an initial assessment of the compound's drug-like properties.

Conclusion

The furo[3,2-b]pyridine scaffold is a valuable starting point for the development of novel kinase inhibitors. 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, as a representative of this class, can be effectively screened and characterized using a combination of robust biochemical and cell-based assays. The protocols outlined in this guide provide a comprehensive framework for assessing the inhibitory potential and cellular activity of this and similar compounds. By carefully selecting assay formats and understanding the nuances of data interpretation, researchers can efficiently advance promising hits from initial screening to lead optimization in the drug discovery pipeline.

References

  • Revvity. (n.d.). HTRF KinEASE TK Kit, 1,000 Assay Points.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. In Assay and Drug Development Technologies, 5(4), 553-563. Retrieved from [Link]

  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • Weichilab. (n.d.). HTRF KINEASE STK S3 KIT.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(7), 779-795. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • Sasi, B. K., & Luedtke, N. W. (2017). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. ACS Omega, 2(10), 6937–6944. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Promega Corporation. (n.d.). Kinase Biology for Drug Discovery.
  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Promega Corporation. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP).
  • BindingDB. (n.d.). Assay in Summary_ki.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Banks, P., & Padmanabha, U. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 25(1), 18-30. Retrieved from [Link]

  • PerkinElmer. (2025, September 16). LabChip® EZ Reader Mobility Shift Assay Development Guide. Retrieved from [Link]

  • Nanosyn. (n.d.). Technology.
  • Takeshi, S. (1994, February 21). Mobility Shift Assay.
  • Benchchem. (n.d.). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021, March 13). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 172, 105829. Retrieved from [Link]

  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Silva, A. M. S., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1601. Retrieved from [Link]

  • Patent 0259687. (1988, March 16). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • ResearchGate. (n.d.). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed.
  • MilliporeSigma. (n.d.). 5-METHYLFURO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE.
  • PubChemLite. (n.d.). 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride.

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Application

Application Note: Strategic Assay Development for 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Activity

Focus: Cell-Based Validation of D-Amino Acid Oxidase (DAAO) Inhibitors for CNS Drug Discovery Executive Summary This technical guide outlines the development of robust cell-based assays to evaluate the biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cell-Based Validation of D-Amino Acid Oxidase (DAAO) Inhibitors for CNS Drug Discovery

Executive Summary

This technical guide outlines the development of robust cell-based assays to evaluate the biological activity of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid and its derivatives. Based on its chemical structure—specifically the fused furo[3,2-b]pyridine core combined with a C2-carboxylic acid—this molecule functions as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) .

DAAO inhibition is a high-value therapeutic strategy for Schizophrenia and other CNS disorders associated with NMDA receptor hypofunction. By preventing the degradation of D-Serine (a potent NMDA co-agonist), these inhibitors enhance synaptic plasticity. This guide provides a self-validating workflow for moving from biochemical potency to intracellular efficacy, addressing the specific challenges of screening polar carboxylic acid scaffolds in a cellular environment.

Mechanism of Action & Rationale

The Biological Target: DAAO

D-Amino Acid Oxidase (DAAO) is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids (specifically D-Serine in the brain) into


-keto acids, ammonia, and hydrogen peroxide (

).[1][2]

Therapeutic Logic:

  • Pathology: In Schizophrenia, N-methyl-D-aspartate (NMDA) receptor activity is diminished.

  • Endogenous Ligand: D-Serine is a co-agonist required for NMDA receptor activation.[1]

  • Intervention: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid mimics D-Serine, binding to the DAAO active site and blocking catabolism.

  • Result: Elevated synaptic D-Serine

    
     Restored NMDA signaling.
    
Pathway Visualization

The following diagram illustrates the enzymatic pathway and the intervention point of the assay.

DAAO_Pathway D_Serine D-Serine (NMDA Co-agonist) DAAO_Enzyme DAAO Enzyme (Peroxisomal) D_Serine->DAAO_Enzyme Substrate NMDA NMDA Receptor (Activation) D_Serine->NMDA Potentiation Alpha_Keto Hydroxypyruvate (α-Keto Acid) DAAO_Enzyme->Alpha_Keto Oxidation H2O2 Hydrogen Peroxide (H2O2) DAAO_Enzyme->H2O2 Byproduct Inhibitor 3-Methylfuro[3,2-b] pyridine-2-carboxylic acid Inhibitor->DAAO_Enzyme Competitive Inhibition Resorufin Resorufin (Fluorescent Signal) H2O2->Resorufin + HRP Amplex Amplex Red (Detection Probe) Amplex->Resorufin Oxidation

Caption: DAAO enzymatic cycle showing the competitive inhibition by the furo-pyridine scaffold and the coupled fluorescence detection method via H2O2 release.

Experimental Strategy: The "ROS-Coupled" Cell Assay

While biochemical assays are simpler, cell-based assays are critical for this scaffold because carboxylic acids often suffer from poor membrane permeability. We utilize a Gain-of-Signal assay measuring extracellular


 release in engineered cells.
Cell Line Selection
  • Host: CHO-K1 or U87-MG cells.

  • Why: These lines have low endogenous DAAO activity, providing a "clean slate" background.

  • Engineering: Stable transfection with human DAO gene (hDAAO).

Detection Principle

Since DAAO produces


 during catalysis, activity is measured using Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)  coupled with Horseradish Peroxidase (HRP).
  • Active DAAO: D-Serine

    
     H2O2 
    
    
    
    Oxidizes Amplex Red
    
    
    Resorufin (High Fluorescence).
  • Inhibited DAAO: No H2O2

    
     Low Fluorescence.
    

Detailed Protocols

Protocol A: Engineering the hDAAO-Overexpressing Cell Line

Objective: Create a stable biological system for screening.

  • Vector Construction: Clone the full-length human DAO cDNA (GenBank Accession NM_001917) into a mammalian expression vector (e.g., pcDNA3.1) with a neomycin resistance marker.

  • Transfection:

    • Seed CHO-K1 cells at

      
       cells/well in a 6-well plate.
      
    • Transfect using Lipofectamine 3000 according to manufacturer instructions.

  • Selection:

    • 48 hours post-transfection, switch to selection medium containing G418 (Geneticin, 500–800 µg/mL).

    • Maintain selection for 14 days until distinct colonies form.

  • Validation (Critical Step):

    • Isolate colonies and expand.

    • Western Blot: Probe lysates with anti-DAAO antibody (Abcam ab196608).

    • Functional Check: Treat cells with 50 mM D-Serine and measure H2O2 release. Select the clone with the highest Signal-to-Background (S/B) ratio (>5-fold).

Protocol B: The 384-Well Cellular Potency Assay

Objective: Determine the IC50 of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid.

Reagents:

  • Assay Buffer: Krebs-Ringer Phosphate Glucose (KRPG) buffer, pH 7.4 (Must be phenol-red free to avoid fluorescence interference).

  • Substrate: D-Serine (50 mM stock).

  • Detection Mix: 50 µM Amplex Red + 0.2 U/mL HRP (Horseradish Peroxidase).

  • Reference Inhibitor: CBIO (6-chlorobenzo[d]isoxazol-3-ol) or Sodium Benzoate.

Workflow:

  • Cell Seeding:

    • Harvest hDAAO-CHO cells using Accutase (avoid Trypsin to preserve membrane integrity).

    • Dispense 15,000 cells/well into black-walled, clear-bottom 384-well Poly-D-Lysine coated plates.

    • Incubate overnight at 37°C/5% CO2.

  • Compound Treatment:

    • Remove culture media and wash 1x with KRPG buffer.

    • Add 20 µL of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (serially diluted in KRPG).

    • Incubate for 30 minutes at 37°C to allow cellular entry and active site binding.

  • Reaction Initiation:

    • Add 20 µL of Substrate/Detection Mix (40 mM D-Serine + 100 µM Amplex Red + 0.4 U/mL HRP).

    • Final concentrations: 20 mM D-Serine, 50 µM Amplex Red.

  • Kinetic Read:

    • Immediately place plate in a fluorescence microplate reader (e.g., EnVision or FLIPR).

    • Excitation: 530 nm | Emission: 590 nm.

    • Read every 5 minutes for 60 minutes.

Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Cell Seeding CHO-hDAAO cells 15k cells/well (384-well) Step2 Step 2: Compound Addition Add 3-Methylfuro...acid Incubate 30 min @ 37°C Step1->Step2 Step3 Step 3: Substrate Trigger Add D-Serine + Amplex Red + HRP Step2->Step3 Step4 Step 4: Kinetic Detection Ex 530nm / Em 590nm Read 0-60 mins Step3->Step4 Step5 Data Analysis Calculate Slope (RFU/min) Determine IC50 Step4->Step5

Caption: Step-by-step workflow for the high-throughput cellular DAAO inhibition assay.

Data Analysis & Validation Standards

Quantitative Output

Data should be processed by calculating the Initial Velocity (Vmax) of the fluorescence increase over the linear portion of the curve (usually 10–40 mins).

Table 1: Expected Assay Performance Metrics

MetricAcceptance CriteriaNotes
Z-Factor (Z') > 0.5Indicates a robust assay suitable for screening.
Signal-to-Background > 3-foldComparison of D-Serine treated vs. Buffer control.
Reference IC50 (CBIO) ~100–200 nMValidates that the hDAAO enzyme is functionally active.
DMSO Tolerance < 1%Higher DMSO may inhibit HRP or lyse cells.
Troubleshooting: The Permeability Challenge

Issue: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a polar acid. It may show weak potency in cells despite high biochemical potency due to poor membrane penetration. Diagnosis:

  • Run the assay in Lysed Cells (add 0.1% Triton X-100).

  • If Potency (Lysed) >> Potency (Intact), permeability is the limiting factor. Solution:

  • Synthesize a Prodrug Ester (e.g., methyl or ethyl ester) which is cleaved intracellularly by esterases to release the active acid.

References

  • Vertex Pharmaceuticals. (2006). A Cell-Based Ultra-High-Throughput Screening Assay for Identifying Inhibitors of D-Amino Acid Oxidase.[3][4] PubMed. Link

  • Abcam. (2020).[5] D-Amino Acid Oxidase Activity Assay Kit (Fluorometric) Protocol. Abcam. Link

  • Frontiers in Molecular Biosciences. (2016). Assays of D-Amino Acid Oxidase Activity: Methods and Protocols. Frontiers. Link

  • Journal of Medicinal Chemistry. (2011). Recent Advances in the Discovery of D-Amino Acid Oxidase Inhibitors.[4][6] PubMed. Link

  • PubChem. (2025).[7] Furo[3,2-b]pyridine-2-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Synthesis

Current Status: Operational Ticket ID: FPy-3M-2COOH-Yield-Opt Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Yield Bottleneck Synthesizing 3-Methylfuro[3,2-b]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FPy-3M-2COOH-Yield-Opt Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Yield Bottleneck

Synthesizing 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a classic exercise in balancing the nucleophilicity of the pyridine nitrogen against the hydroxyl group.[1] The core challenge lies in constructing the furan ring onto the electron-deficient pyridine core without triggering N-alkylation (formation of pyridones) or decarboxylation during the final hydrolysis.

This guide moves beyond standard textbook protocols, addressing the specific "yield killers" inherent to the Feist-Benary type cyclization and Williamson Ether strategies commonly used for this scaffold.

Module 1: The O-Alkylation Checkpoint (Critical)

The first step usually involves reacting a 3-hydroxypyridine precursor with ethyl 2-chloroacetoacetate . The yield of your final product is often determined here. If you N-alkylate now, you cannot recover later.

The "Hard/Soft" Control Protocol

Question: I am seeing a large spot on TLC that doesn't cyclize. Is this the N-alkylated byproduct?

Diagnosis: Likely, yes. Pyridine nitrogen is a "soft" nucleophile, while the phenolate oxygen is "harder." However, in 3-hydroxypyridines, the tautomeric equilibrium often favors the pyridone (NH form), leading to N-alkylation.

Troubleshooting Protocol:

ParameterStandard Protocol (Low Yield Risk)High-Yield Optimization Mechanistic Rationale
Base K₂CO₃ or NaHCs₂CO₃ (Cesium Carbonate) The "Cesium Effect" increases the solubility of the phenolate and promotes O-alkylation due to weak ion pairing.[1]
Solvent DMF or EthanolDry Acetone or MeCN DMF can encourage N-alkylation due to high polarity.[1] Acetone (aprotic, lower polarity) favors O-alkylation for this specific substrate.
Temperature Reflux (80°C+)Controlled Reflux (55-60°C) High heat promotes the thermodynamically stable N-alkylated product. Lower heat favors the kinetic O-product.
Precursor 3-Hydroxypyridine2-Chloro-3-hydroxypyridine CRITICAL: Using the 2-chloro derivative sterically hinders the Nitrogen and provides a leaving group for the subsequent cyclization.
Step-by-Step Correction:
  • Switch Precursor: If possible, start with 2-chloro-3-hydroxypyridine . The chlorine atom at position 2 serves two purposes: it blocks N-alkylation sterically and electronically, and it acts as a leaving group (or activation site) for the ring closure.

  • The "Cesium" Switch:

    • Dissolve 1.0 eq of 2-chloro-3-hydroxypyridine in dry Acetone (0.2 M).

    • Add 1.5 eq Cs₂CO₃ .[1] Stir for 30 mins at RT to form the cesium phenolate.

    • Add 1.2 eq Ethyl 2-chloroacetoacetate dropwise.

    • Reflux gently until TLC shows consumption of starting material.

Module 2: The Cyclization Dynamics

Once you have the intermediate (Ethyl 2-[(2-chloropyridin-3-yl)oxy]-3-oxobutanoate), you must close the furan ring.

Question: My intermediate isolates well, but cyclization with H₂SO₄ yields a black tar. Why?

Diagnosis: The "3-methyl" moiety comes from the keto-group of the acetoacetate. Cyclizing onto an electron-deficient pyridine ring (especially at position 2) is difficult. Strong mineral acids (H₂SO₄) often cause polymerization of the electron-rich furan ring as it forms.

The "Amberlyst" Protocol (Self-Validating System): Instead of liquid acids, use a solid acid catalyst. This allows you to stop the reaction instantly by filtration, preventing over-reaction (tar formation).

  • Solvent: Toluene or Chlorobenzene (high boiling point needed for dehydration).

  • Catalyst: Amberlyst-15 (dry beads) or PPA (Polyphosphoric Acid) if Amberlyst fails.

  • Procedure:

    • Dissolve intermediate in Toluene.

    • Add Amberlyst-15 (20% w/w).

    • Reflux with a Dean-Stark trap .

    • Validation: The collection of water in the trap is your visual confirmation that cyclization (dehydration) is occurring. Stop when water production ceases.

Module 3: Hydrolysis & Isolation (The "Yield Thief")

Question: I obtained the ester in good yield, but after hydrolysis with NaOH, I lost 50% of my mass. Where did it go?

Diagnosis: Decarboxylation. Furo[3,2-b]pyridine-2-carboxylic acids are prone to decarboxylation (loss of CO₂) under vigorous acidic conditions or high thermal stress, leaving you with just 3-methylfuro[3,2-b]pyridine.[1]

The "Lithium-Freeze" Method: Avoid harsh reflux with NaOH. Use Lithium Hydroxide (LiOH) which is milder and more soluble in organic mixtures.

  • Solvent: THF:Water (3:1).

  • Reagent: LiOH·H₂O (2.5 eq).

  • Temp: Room Temperature (Monitor by LCMS). Do not reflux.

  • Workup (The Critical Step):

    • Cool to 0°C.

    • Acidify carefully with 1M HCl (not conc. HCl) to pH 3-4.

    • Do not go to pH 1. The zwitterionic nature of the product means it might redissolve or decarboxylate at extremely low pH.

    • Precipitate should form. Filter and wash with cold water.

Visualizing the Pathway & Failure Points

The following diagram illustrates the optimized pathway using the 2-Chloro precursor to maximize regioselectivity.

SynthesisPath Start 2-Chloro-3-hydroxypyridine Step1 Step 1: O-Alkylation (Acetone/Cs2CO3) Start->Step1 Reagent Ethyl 2-chloroacetoacetate Reagent->Step1 N_Alk_Side N-Alkylation Byproduct (DEAD END) Step1->N_Alk_Side High T / Polar Solvent Intermed Intermediate: Ethyl 2-[(2-chloropyridin-3-yl)oxy] -3-oxobutanoate Step1->Intermed Cs2CO3 / Acetone Step2 Step 2: Cyclization (Amberlyst-15/Toluene) Intermed->Step2 Tar Polymerization/Tar (Excess Acid/Heat) Step2->Tar Conc. H2SO4 Ester Ethyl 3-methylfuro [3,2-b]pyridine-2-carboxylate Step2->Ester Dean-Stark / Solid Acid Step3 Step 3: Hydrolysis (LiOH/THF, RT) Ester->Step3 Decarb Decarboxylation (Loss of CO2) Step3->Decarb Reflux / pH < 1 Final TARGET: 3-Methylfuro[3,2-b]pyridine -2-carboxylic acid Step3->Final Controlled Acidification

Figure 1: Optimized synthetic workflow highlighting critical "Yield Killers" (Red) vs. Corrective Protocols (Green).

Troubleshooting FAQ Matrix

SymptomProbable CauseCorrective Action
Low Yield in Step 1 Competition from N-alkylation.Switch solvent to Acetone ; Switch base to Cs₂CO₃ . Ensure reagents are dry.
No Cyclization (Step 2) Water accumulation in reaction.Use Dean-Stark apparatus to remove water azeotropically. The reaction is an equilibrium dehydration.
Product is "Sticky"/Oil Residual DMF or incomplete hydrolysis.Triturate the final acid with Diethyl Ether or Hexane/EtOAc (1:1) to induce crystallization.[1]
NMR shows missing COOH Decarboxylation occurred.You heated the hydrolysis too high. Repeat hydrolysis at Room Temperature or 40°C max.
NMR shows mix of isomers Regioselectivity failure.Use 2-Chloro-3-hydroxypyridine . The chlorine blocks the adjacent position, forcing the correct substitution pattern [1].

References

  • Shiotani, S. (1997). "Furopyridines: Synthesis and Properties." Heterocycles, 48(11), 2299-2326.

  • Miki, Y., et al. (1996). "Reaction of 3-Hydroxypyridine with Ethyl 2-Chloroacetoacetate." Journal of Heterocyclic Chemistry, 33(5), 1627-1630.

  • BenchChem Technical Data. (2024). "Furo[3,2-b]pyridine-6-carboxylic acid chemical properties and synthesis."

  • GuideChem Support. (2020). "How to prepare and use Ethyl 2-chloroacetoacetate effectively."

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the method development for High-Performance Liquid Chromatography (HPLC) analysis of 3-Methylfuro[3,2-b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the method development for High-Performance Liquid Chromatography (HPLC) analysis of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid purity. It is designed to offer practical, in-depth technical assistance in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations for developing an HPLC method for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid?

A1: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a polar, aromatic carboxylic acid. The initial method development should focus on reversed-phase HPLC (RP-HPLC), which is well-suited for separating a wide range of compounds.[1] Key considerations include:

  • Column Selection: A C18 or C8 column is a good starting point due to their hydrophobic stationary phases.[1]

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used.[2] The buffer is crucial for controlling the ionization of the carboxylic acid group and achieving consistent retention times.

  • pH of Mobile Phase: The pH of the mobile phase will significantly impact the retention of your analyte. Since it is a carboxylic acid, a pH below its pKa will ensure it is in its neutral form, leading to better retention on a reversed-phase column.

  • Detector: A UV detector is appropriate, given the aromatic nature of the compound. You will need to determine the maximum absorption wavelength (λmax) for optimal sensitivity.

Q2: How do I choose the right organic solvent for my mobile phase?

A2: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[2][3]

  • Acetonitrile generally offers lower viscosity, which results in lower backpressure and better efficiency. It also has a lower UV cutoff, which can be advantageous.

  • Methanol is a more polar solvent and can offer different selectivity for certain compounds.

It is often beneficial to screen both solvents during method development to see which provides better separation of your main peak from any impurities.

Q3: Why is the pH of the mobile phase so critical for this analysis?

A3: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group on your molecule.

  • At a pH below the pKa , the carboxylic acid will be protonated (COOH), making the molecule less polar and more retained on a reversed-phase column.

  • At a pH above the pKa , the carboxylic acid will be deprotonated (COO-), making the molecule more polar and less retained.

Controlling the pH with a suitable buffer is essential for reproducible retention times and good peak shape. For pyridine-containing compounds, small changes in pH can also affect the charge on the nitrogen atom, further influencing retention.[4][5]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid.

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on the silica backbone of the column.[6]- Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0 with formic acid or phosphoric acid) can suppress the ionization of silanol groups.[6] - Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups. - Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.[7][8]
Poor Peak Shape (Fronting) Column overload, where too much sample is injected.[9]- Reduce Sample Concentration: Dilute your sample and reinject. - Check Injection Volume: Ensure you are not exceeding the column's capacity.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or pH.[7]- Ensure Proper Mobile Phase Mixing: Thoroughly degas and mix your mobile phase. - Use a Column Oven: Maintain a consistent column temperature to ensure reproducible chromatography.[7] - Check Pump Performance: Ensure the HPLC pump is delivering a consistent flow rate.
No Peak or Very Small Peak Improper sample preparation, incorrect injection volume, or detector issue.[7]- Verify Sample Concentration: Ensure your sample is at the expected concentration. - Check Injector: Confirm the injector is functioning correctly and the correct volume is being drawn. - Check Detector Settings: Ensure the detector is on, the lamp is working, and you are monitoring the correct wavelength.
Split Peaks Issue with the sample path, such as a partially blocked frit or a void in the column.[6][9]- Check for Blockages: Inspect the guard column and column inlet frit for any particulate matter. - Replace Guard Column: A contaminated or old guard column is a common cause of split peaks. - Column Void: This may require replacing the column.
High Backpressure Blockage in the system, such as a clogged frit, guard column, or column.[7]- Systematically Isolate the Blockage: Disconnect components one by one (starting from the detector and moving backward) to identify the source of the high pressure. - Filter Samples: Always filter your samples before injection to prevent particulates from entering the system.[7]
Troubleshooting Workflow

Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time no_peak No/Small Peak? start->no_peak pressure High Backpressure? start->pressure tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split peak_shape->split Yes solution_rt Check Mobile Phase Use Column Oven Verify Pump Flow retention_time->solution_rt Yes solution_no_peak Verify Sample Prep Check Injector Check Detector no_peak->solution_no_peak Yes solution_pressure Isolate Blockage Filter Samples pressure->solution_pressure Yes solution_tailing Adjust pH Use End-Capped Column Clean Column tailing->solution_tailing solution_fronting Reduce Concentration Decrease Injection Volume fronting->solution_fronting solution_split Check for Blockages Replace Guard Column split->solution_split Method_Development_Workflow start Define Analytical Target Profile initial_params Select Initial HPLC Parameters (Column, Mobile Phase, etc.) start->initial_params initial_run Perform Initial Gradient Run initial_params->initial_run optimize Optimize Method (Gradient, pH, Solvent) initial_run->optimize validate Validate Method (ICH Q2) optimize->validate specificity Specificity validate->specificity linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness final_method Finalized & Documented Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Sources

Troubleshooting

Technical Guide: Overcoming Resistance in Cell Lines Treated with 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

[1] Executive Summary & Compound Context[1][2][3][4][5][6][7][8] 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid belongs to the furo[3,2-b]pyridine class of fused heterocycles.[1] While often used as a synthetic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Context[1][2][3][4][5][6][7][8]

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid belongs to the furo[3,2-b]pyridine class of fused heterocycles.[1] While often used as a synthetic intermediate, biologically active derivatives of this scaffold are established inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog (Hh) signaling pathway [1, 2].[1][2][3][4]

When researchers encounter "resistance" to this specific carboxylic acid derivative in cell culture, it is rarely a classical acquired mutation initially.[1] Instead, it often stems from physicochemical barriers (permeability of the carboxylate anion) or efflux mechanisms common to planar heterocycles.[1]

This guide provides a systematic approach to distinguishing between pseudo-resistance (drug delivery failure) and true biological resistance (target modification or bypass).[1]

Diagnostic Workflow: Isolate the Mechanism

Before sequencing for mutations, you must rule out bioavailability issues inherent to the carboxylic acid moiety.[1]

Decision Tree: Troubleshooting Resistance

Resistance_Workflow Start Observed Resistance (High IC50 or Growth) Check_pH Check Media pH & pKa (Is compound ionized?) Start->Check_pH Permeability Permeability Issue (Pseudo-Resistance) Check_pH->Permeability Ionized (COO-) Check_Efflux Check Efflux Pumps (P-gp/ABCB1) Check_pH->Check_Efflux Permeable Esterify Action: Test Methyl Ester (Prodrug Strategy) Permeability->Esterify Inhibitor_Test Add Verapamil/Cyclosporin A Check_Efflux->Inhibitor_Test Inhibitor_Test->Check_Efflux IC50 Restored True_Resistance True Biological Resistance (Target/Pathway) Inhibitor_Test->True_Resistance No Shift Pathway_Analysis Analyze CLK/Hedgehog Biomarkers (SRSFs, Gli1) True_Resistance->Pathway_Analysis

Figure 1: Diagnostic logic for deconvoluting resistance mechanisms. Note the critical check for ionization-driven permeability issues.

Module 1: The Permeability Barrier (Pseudo-Resistance)[1]

The Issue: The carboxylic acid group at position 2 has a pKa of approximately 3–4.[1] At physiological pH (7.4), the compound exists almost entirely as the carboxylate anion (COO⁻) .[1] Charged species poorly penetrate the lipid bilayer, leading to an apparent lack of potency (high IC50) that mimics resistance.[1]

Validation Protocol: Esterification Test To confirm if permeability is the bottleneck, compare the activity of the acid against its methyl ester analog (Methyl 3-methylfuro[3,2-b]pyridine-2-carboxylate).[1]

StepActionTechnical Rationale
1 Synthesize/Source Ester The methyl ester acts as a prodrug, masking the charge to facilitate cell entry.[1] Intracellular esterases will hydrolyze it back to the active acid.[1]
2 Parallel Dosing Treat cells with the Acid vs. the Ester at 0.1, 1, 10, and 100 µM.
3 Readout If the Ester IC50 is <1 µM while the Acid is >50 µM, the issue is permeability , not target resistance.[1]

Module 2: Biological Resistance Mechanisms[1]

If the compound enters the cell but fails to kill, investigate the scaffold's known interactions.[1] Furo[3,2-b]pyridines are planar, hydrophobic structures often serving as substrates for efflux pumps or targeting splicing kinases [3].[1]

Mechanism A: ABC Transporter Efflux

Planar heterocycles are frequent substrates for P-glycoprotein (P-gp/MDR1).[1]

  • Symptom: Resistance is reversed by co-treatment with Verapamil (5-10 µM) or Tariquidar.[1]

  • Experiment: Perform a "Shift Assay."

    • Control: Cells + Compound[1][5]

    • Test: Cells + Compound + Efflux Inhibitor (non-toxic dose)

    • Result: A >10-fold leftward shift in IC50 confirms efflux-mediated resistance.[1]

Mechanism B: Target Plasticity (CLK/Hedgehog)

If the compound targets Cdc-like kinases (CLKs), resistance often manifests as the upregulation of alternative splicing factors (SR proteins) to compensate for splicing inhibition [1].[1]

Signaling Pathway & Resistance Nodes:

Pathway_Mechanism Compound 3-Methylfuro[3,2-b]... (Inhibitor) Target Target: CLK1/2/4 (Kinase) Compound->Target Inhibits Function Phosphorylation of SR Proteins (SRSFs) Target->Function Splicing Pre-mRNA Splicing Function->Splicing Bypass Survival: Altered Isoforms Splicing->Bypass Resistance Resistance Node: SRSF Upregulation or Mutation Resistance->Function Compensates Resistance->Bypass

Figure 2: Mechanism of Action focusing on CLK inhibition.[1] Resistance may arise via compensatory upregulation of SR splicing factors.[1]

Frequently Asked Questions (Technical Support)

Q1: The compound precipitates in media at concentrations >50 µM.[1] Is this resistance? A: No, this is solubility limiting efficacy.[1] The planar furo[3,2-b]pyridine core is hydrophobic.[1] The carboxylic acid improves solubility only at high pH.[1]

  • Fix: Dissolve in 100% DMSO to 1000x stock. Do not exceed 0.5% final DMSO.[1] If precipitation persists, complex with cyclodextrins (e.g., HP-β-CD) to improve bioavailability.[1]

Q2: We see resistance in MCF-7 cells but not in Jurkat. Why? A: This is likely due to differential expression of efflux pumps or target dependency.[1] MCF-7 cells are known to express specific ABC transporters. Furthermore, CLK inhibition sensitivity correlates with the cell's dependency on specific splice variants (e.g., Mdm4 splicing in p53-wildtype cells) [1].[1]

Q3: Can I use the 3-methyl derivative interchangeably with the non-methylated parent? A: Proceed with caution. The 3-methyl group introduces steric bulk near the pyridine nitrogen.[1] In kinase back-pockets, this can drastically alter selectivity or binding affinity compared to the unsubstituted parent [4].[1] If you switched compounds, you might have lost target engagement.[1]

References

  • Němec, V., et al. (2019).[1][4] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[1][4][6] Angewandte Chemie International Edition. Link[1]

  • BenchChem. (2025).[1][2][7] "Furo[3,2-b]pyridine-6-carboxylic acid chemical properties and biological activity." BenchChem Technical Library. Link[1]

  • PubChem. (2025).[1] "Furo[3,2-b]pyridine-2-carboxylic acid Compound Summary." National Library of Medicine.[1] Link[1]

  • Ibrahim, M.M., et al. (2025).[1][8] "Synthesis and bioactivity of furo[2,3-b]pyridine derivatives." National Genomics Data Center.[1] Link[1]

Sources

Optimization

Technical Support Center: Enhancing Permeability of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Derivatives

Status: Operational Ticket ID: PERM-3MFP-001 Subject: Troubleshooting Cell Permeability & Bioavailability Issues Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Executive Summary: The Permeabili...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PERM-3MFP-001 Subject: Troubleshooting Cell Permeability & Bioavailability Issues Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Permeability Paradox

You are likely encountering a "Permeability Paradox." The 3-methylfuro[3,2-b]pyridine-2-carboxylic acid scaffold is a privileged structure in kinase inhibition (e.g., CLK, Hedgehog pathways) due to its planar aromatic core that fits narrow ATP-binding pockets. However, the C-2 carboxylic acid moiety—essential for electrostatic interactions with residues like Lysine or Arginine in the active site—is the primary driver of poor cell permeability.

At physiological pH (7.4), this carboxylic acid (pKa ≈ 3.0–3.5) is >99.9% ionized (anionic). While the fused pyridine ring adds lipophilicity, the localized negative charge prevents passive diffusion across the lipid bilayer. This guide provides a systematic troubleshooting workflow to resolve this via chemical modification, formulation, and assay optimization.

Module 1: Medicinal Chemistry & Structural Modification

Q1: My derivative shows nanomolar potency in enzymatic assays but is inactive in cell-based assays. Why?

A: This is the classic "enzymatic-cellular disconnect."

  • Root Cause: Your compound is an anion at pH 7.4. Passive diffusion favors neutral species. The anionic carboxylate is repelled by the negatively charged phosphate headgroups of the cell membrane.

  • Diagnostic Check: Calculate

    
    . If 
    
    
    
    despite a high
    
    
    (of the neutral form), your permeability is charge-limited.
Q2: What is the most reliable prodrug strategy for this specific scaffold?

A: Simple alkyl esters (methyl/ethyl) often fail because they are either too stable (not hydrolyzed by esterases) or too unstable (hydrolyzed in the gut before absorption).

  • Recommended Solution: Double Ester Prodrugs (e.g., Pivoxil or Proxetil) .

    • Mechanism: These introduce a spacer group that is highly susceptible to carboxylesterases.

    • Structure: Convert the -COOH to -COO-CH_2-O-CO-C(CH_3)_3 (Pivoxil).

    • Benefit: This masks the charge, increases

      
       by ~2–3 units, and ensures rapid intracellular release of the active parent acid.
      
Q3: Can I replace the carboxylic acid without losing potency? (Bioisosteres)

A: Yes, if the acid acts primarily as a hydrogen bond acceptor/donor.

  • Strategy: Carboxylic Acid Bioisosteres .

    • Tetrazole: Similar pKa (~4.5) but more lipophilic and better distributed charge.

    • Acyl Sulfonamide:

      
      . The proton is acidic, but the group is more lipophilic than a carboxylate.
      
    • Oxadiazolone: A neutral surrogate that mimics the planar geometry of the carboxylate.

Module 2: Assay Troubleshooting (PAMPA & Caco-2)

Q4: My PAMPA data shows low permeability, but Caco-2 shows moderate permeability. Which is correct?

A: Trust the Caco-2 data, but verify the mechanism.

  • Explanation: Standard PAMPA (at pH 7.4) mimics passive diffusion only. Since your compound is ionized, PAMPA correctly predicts poor passive flux.

  • The Caco-2 Variable: Caco-2 cells express uptake transporters (e.g., MCT1 - Monocarboxylate Transporter). If your scaffold mimics a substrate (like lactate or pyruvate), it may be actively transported.

  • Action Item: Run the Caco-2 assay at

    
     (metabolic inhibition). If permeability drops significantly compared to 
    
    
    
    , active transport is confirmed.
Q5: I have "Low Recovery" (<50%) in my Caco-2 assay. Is my compound unstable?

A: Likely not unstable, but "sticky." The planar furo-pyridine core is highly lipophilic and aromatic, leading to Non-Specific Binding (NSB) to the plastic receiver plate.

  • Troubleshooting Protocol:

    • Add BSA: Include 1% Bovine Serum Albumin (BSA) in the receiver buffer. This acts as a "sink" to pull the lipophilic drug off the membrane and keep it in solution.

    • Pre-coat Tips: Use low-binding plasticware.[1]

    • Solvent Wash: Perform a final rinse of the donor/receiver wells with MeOH:H2O (50:50) and analyze this rinse. If you find your compound here, it was adsorbed to the plastic.

Module 3: Formulation Strategies

Q6: I cannot modify the structure. How do I formulate the acid for animal studies?

A: You must bypass the dissolution rate-limit and membrane repulsion.

  • Technique 1: Ion-Pairing.

    • Formulate with a lipophilic counter-ion (e.g., Meglumine or Choline). This creates a neutral ion-pair complex that partitions better into lipids than the free anion.

  • Technique 2: Lipid-Based Nanocarriers (SNEDDS).

    • Dissolve the drug in a mixture of Capryol 90 (oil), Tween 80 (surfactant), and PEG 400 (cosurfactant). This encapsulates the drug in micelles, shielding the charge and facilitating endocytic uptake.

Experimental Protocols

Protocol A: Synthesis of Pivaloyloxymethyl (POM) Prodrug

Objective: Mask the C-2 carboxylic acid to enhance lipophilicity.

Reagents:

  • 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (1.0 eq)

  • Chloromethyl pivalate (1.2 eq)[2]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Iodide (NaI) (0.2 eq - Catalyst)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the starting material in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at room temperature for 30 mins to form the carboxylate salt.
    
  • Alkylation: Add Chloromethyl pivalate and catalytic NaI.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (the product will be significantly less polar/higher 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: Optimized PAMPA for Acidic Compounds

Objective: Accurately measure intrinsic permeability (


) of the neutral species.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Artificial Membrane: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.

  • Critical Modification: Gradient pH System.

Procedure:

  • Membrane Coating: Add 5 µL of lipid solution to the filter membrane. Ensure it spreads evenly.

  • Donor Solution: Prepare drug (10 µM) in pH 5.0 buffer (MES).

    • Why? At pH 5.0, a fraction of the compound (pKa ~3.5) exists in the neutral form, driving the concentration gradient.

  • Receiver Solution: Fill receiver wells with pH 7.4 buffer (PBS) + Scavenger (e.g., cyclodextrin or BSA).

    • Why? The "Ion Trap" effect. Neutral drug crosses the membrane, encounters pH 7.4, ionizes, and is trapped in the receiver, mimicking the blood sink effect.

  • Incubation: 4 hours at RT in a humidity chamber.

  • Analysis: LC-MS/MS of both compartments.

Visual Decision Guides

Diagram 1: Permeability Optimization Logic

PermeabilityOptimization Start Start: Low Cell Permeability CheckLogD Calculate LogD (pH 7.4) Start->CheckLogD IsLogDLow Is LogD < 0? CheckLogD->IsLogDLow ChargeIssue Problem: Charge Limited (Anionic Repulsion) IsLogDLow->ChargeIssue Yes LipophilicityIssue Problem: Intrinsic Lipophilicity IsLogDLow->LipophilicityIssue No Prodrug Strategy: Prodrug Design (Mask -COOH) ChargeIssue->Prodrug Medicinal Chem Route Formulation Strategy: Lipid Formulation (SNEDDS / Ion-Pairing) ChargeIssue->Formulation Non-Cov Route LipophilicityIssue->Formulation Solubility Fix Bioisostere Strategy: Bioisostere (Tetrazole/Sulfonamide) Prodrug->Bioisostere If Prodrug Unstable

Caption: Decision matrix for selecting between chemical modification (prodrugs) and formulation strategies based on LogD properties.

Diagram 2: Caco-2 Troubleshooting Workflow

Caco2Troubleshooting Result Caco-2 Result: Low Papp RecoveryCheck Check Mass Balance (% Recovery) Result->RecoveryCheck LowRecovery Recovery < 60% RecoveryCheck->LowRecovery HighRecovery Recovery > 80% RecoveryCheck->HighRecovery Adsorption Issue: Non-Specific Binding (Sticky Compound) LowRecovery->Adsorption Yes Efflux Issue: Efflux Transporter (P-gp/BCRP Substrate) HighRecovery->Efflux Check B-A/A-B Ratio FixAdsorption Fix: Add 1% BSA to Receiver Use Glass/Low-Bind Plates Adsorption->FixAdsorption FixEfflux Fix: Add Inhibitors (Verapamil/Ko143) Efflux->FixEfflux If Ratio > 2

Caption: Troubleshooting logic for interpreting Caco-2 data, distinguishing between adsorption (stickiness) and active efflux.

Key Data Comparison

PropertyParent AcidMethyl Ester ProdrugPivoxil ProdrugTarget Value
MW ~163 Da~177 Da~277 Da< 500 Da
pKa (Acid) 3.2 (Ionized)NeutralNeutral-
LogP 1.21.83.12–4
LogD (7.4) -2.1 (Poor)1.8 (Good)3.1 (Excellent)> 1.0
Caco-2 Papp <

Variable*


Stability HighLow (Chemical hydrolysis)High (Enzymatic only)Plasma

min

*Methyl esters are often too stable in plasma or too unstable in gastric fluid; Pivoxil offers optimal enzymatic cleavage.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Permeability and Caco-2 optimization). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on pKa and PAMPA). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Bermejo, M., et al. (2004). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. European Journal of Pharmaceutical Sciences, 21(4), 429-441. Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cellular Target Engagement Validation for 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid. We will move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid. We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed protocols, enabling you to design and execute robust validation strategies.

The furo[3,2-b]pyridine core of this molecule is recognized as a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against protein kinases, such as Cdc-like kinases (CLKs), and as modulators of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Therefore, this guide will proceed under the hypothesis that 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid may engage similar targets.

Confirming that a compound binds to its intended intracellular target is a critical step in drug development.[5][6] It provides the mechanistic link between biochemical potency and the observed cellular phenotype, ultimately de-risking a compound for further development and reducing clinical failure rates.[7] This guide compares several state-of-the-art methodologies for confirming such interactions directly within the complex milieu of a living cell.

Part 1: A Comparative Overview of Core Methodologies

The selection of a target engagement methodology is a critical decision driven by the specific research question, available resources, and the nature of the compound and its putative target.[8][9] Broadly, these techniques can be categorized into label-free methods, which measure intrinsic biophysical changes, and probe-dependent methods, which require modification of the compound or target.

Label-Free Biophysical Approaches

These methods are highly advantageous as they utilize the native compound and protein, avoiding potential artifacts from labels or tags.[10]

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11] Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified.[11][12] A positive target engagement results in a "thermal shift," where the protein remains soluble at higher temperatures compared to the vehicle-treated control.[13]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the concept that ligand binding can alter a protein's conformation, thereby protecting it from proteolysis.[14][15][16] Cell lysates are treated with the compound and then subjected to limited digestion by a protease.[17] Target proteins stabilized by the compound will be more resistant to digestion and can be identified by comparing protein bands on an SDS-PAGE gel or by mass spectrometry.[16]

Probe-Dependent and Energy Transfer Methods

These techniques offer high sensitivity and quantitative data but require specific tools like modified proteins or fluorescent tracers.

  • Bioluminescence Resonance Energy Transfer (BRET): The NanoBRET® Target Engagement (TE) assay is a powerful live-cell method that quantifies compound binding by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[18][19] When the tracer is bound, it is in close proximity to the luciferase, generating a BRET signal. A competing compound, like 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, will displace the tracer, causing a loss of signal.[19] This allows for the determination of intracellular affinity and residence time.[18][20]

  • Photoaffinity Labeling (PAL): PAL is a chemical biology technique used to covalently capture and identify the direct binding partners of a small molecule.[21][22][23] This requires synthesizing a version of the compound that incorporates a photoreactive group (e.g., a diazirine) and often a reporter tag (e.g., biotin or an alkyne).[22][24] Upon UV irradiation, the probe forms a covalent bond with its target, which can then be isolated and identified via mass spectrometry.[24][25]

Indirect Functional Readouts

While not direct binding assays, these methods are crucial for confirming that target engagement leads to the expected biological consequence.

  • Phospho-Specific Western Blot: If the hypothesized target is a kinase (e.g., CLK1), a highly effective method is to measure the phosphorylation status of a known downstream substrate.[26] Inhibition of the kinase by the compound should lead to a dose-dependent decrease in substrate phosphorylation, providing functional evidence of target engagement.

Part 2: Strategic Selection of a Validation Method

Choosing the right assay is paramount. The following table and decision workflow are designed to guide your selection process.

Comparative Analysis of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET® Target EngagementPhotoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive displacement of a fluorescent tracer from a luciferase-tagged targetUV-induced covalent cross-linking of a modified compound to its target
Compound Modification Not required[10]Not required[16][17]Not requiredRequired (photoreactive group & tag)[22]
Target Modification Not requiredNot requiredGenetic tagging with NanoLuc® luciferase required[18]Not required
Readout Western Blot, ELISA, Mass SpectrometrySDS-PAGE, Western Blot, Mass SpectrometryRatiometric BRET signal (luminescence/fluorescence)Mass Spectrometry
Key Advantage Physiologically relevant; label-freeIdentifies direct binders; label-freeQuantitative affinity & residence time in live cells[18][20]Covalently captures interaction; identifies unknown targets
Key Limitation Not all binding events cause thermal stabilization[10]Requires careful optimization of proteolysis[14]Requires cell line engineering; tracer availabilityRequires chemical synthesis; potential for non-specific labeling
Throughput Medium to HighLow to MediumHighLow
Best For Initial validation of on-target binding in a native context.Target identification and validation when genetic modification is not feasible.Precise quantification of intracellular potency and selectivity profiling.Unbiased target identification and binding site mapping.
Workflow for Method Selection

This diagram outlines a logical path for choosing the most appropriate target engagement assay.

MethodSelection cluster_start Initial Questions cluster_decision Resource & Feasibility Checks Start Start: You have 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid Q1 Is the specific target hypothesized (e.g., CLK1)? Start->Q1 Q2 Can you synthesize a photoreactive probe? Q1->Q2 No Q3 Can you generate a NanoLuc fusion cell line? Q1->Q3 Yes CETSA CETSA (Label-free validation) Q4 Is a known downstream substrate antibody available? CETSA->Q4 DARTS DARTS (Label-free validation/ identification) NanoBRET NanoBRET (Quantitative validation) PAL Photoaffinity Labeling (Unbiased identification) Phospho Phospho-Substrate Assay (Functional validation) Q2->DARTS No Q2->PAL Yes Q3->CETSA No Q3->NanoBRET Yes Q4->DARTS No Q4->Phospho Yes

Caption: Decision workflow for selecting a target engagement validation method.

Part 3: Detailed Experimental Protocols

Here, we provide step-by-step protocols for three distinct and powerful approaches. The causality behind key steps is explained to ensure both accuracy and understanding.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the validation of target engagement with a hypothetical kinase target (e.g., CLK1) in intact cells, followed by Western blot analysis.

Principle Visualization: CETSA Workflow

CETSA_Principle cluster_control Vehicle Control (DMSO) cluster_treated Compound-Treated C_Cells Cells + DMSO C_Heat Heat Challenge (e.g., 40-60°C) C_Cells->C_Heat C_Lysis Lysis & Centrifugation C_Heat->C_Lysis C_Result Protein Denatures & Aggregates C_Lysis->C_Result C_WB Low Target Signal on Western Blot C_Result->C_WB T_Cells Cells + Compound T_Heat Heat Challenge (e.g., 40-60°C) T_Cells->T_Heat T_Lysis Lysis & Centrifugation T_Heat->T_Lysis T_Result Target Protein Stabilized & Soluble T_Lysis->T_Result T_WB High Target Signal on Western Blot T_Result->T_WB

Caption: The principle of CETSA: ligand binding stabilizes the target protein against heat-induced aggregation.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to express the target protein (e.g., MCF-7 for PRMT1, as an example from literature[13]) to 80-90% confluency.

    • Harvest and resuspend cells in fresh media to a density of 2 x 10⁶ cells/mL.

    • Treat cell suspensions with a dose-response of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour at 37°C. This incubation allows for compound uptake and target binding.[13]

  • Heat Challenge:

    • Aliquot 100 µL of each treated cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. This step is critical for inducing denaturation of unbound proteins.[13]

    • Immediately follow with a controlled cooling step to room temperature for 3 minutes. This prevents non-specific aggregation post-heating.[27]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method efficiently disrupts cell membranes without using detergents that might interfere with protein interactions.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-CLK1) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. The band intensity corresponds to the amount of soluble protein remaining after the heat challenge.

Self-Validating System:

  • Isothermal Dose-Response (ITDR): Perform the heat challenge at a single, optimized temperature (e.g., 54°C) with a full dose-response of the compound. A dose-dependent increase in soluble protein confirms specific engagement.

  • Loading Control: Always probe the Western blot for a housekeeping protein (e.g., GAPDH) to ensure equal protein loading across all lanes.

Protocol 2: NanoBRET® Target Engagement Assay

This protocol describes a quantitative, live-cell assay to determine the intracellular affinity of your compound.

Principle Visualization: NanoBRET Assay

NanoBRET_Principle cluster_base High BRET Signal (No Competitor) cluster_competitor Low BRET Signal (Competitor Present) Base_Target Target-NanoLuc® Base_Tracer Fluorescent Tracer Base_Target->Base_Tracer BRET Comp_Target Target-NanoLuc® Comp_Tracer Fluorescent Tracer Comp_Compound Your Compound Comp_Compound->Comp_Target

Caption: Principle of NanoBRET: a test compound displaces a fluorescent tracer, disrupting energy transfer and reducing the BRET signal.

Methodology:

  • Cell Line Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. This can be transient or used to generate a stable cell line. The use of full-length kinases is a key advantage of this system.[18]

  • Assay Setup:

    • Plate the transfected cells in a 96- or 384-well white assay plate.

    • Prepare serial dilutions of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in Opti-MEM.

    • Add the compound dilutions to the cells.

  • Tracer and Substrate Addition:

    • Add the specific, cell-permeable NanoBRET® fluorescent tracer at its predetermined optimal concentration. The tracer is designed to bind to the same site as the compound.

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. The inhibitor is crucial to prevent any signal from luciferase that may be present in the media.

    • Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a plate reader equipped with the appropriate filter set.

    • Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal.

  • Data Analysis:

    • Plot the NanoBRET® ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the intracellular potency of the compound.

Self-Validating System:

  • No-Tracer Control: Wells containing cells and substrate but no tracer should yield a baseline background signal.

  • No-Compound Control: Wells with cells, tracer, and substrate define the maximum BRET signal.

  • Orthogonal Confirmation: Compare the intracellular IC₅₀ from NanoBRET with the biochemical IC₅₀ from an in vitro kinase assay. A significant rightward shift in the cellular assay can indicate issues with cell permeability or efflux.[26][28]

References

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Lomenick, B. et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC. [Link]

  • Lomenick, B. et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. [Link]

  • Lomenick, B. et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. eScholarship, University of California. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Plescia, J. et al. (2024). Application of quantitative protein mass spectrometric data in the early predictive analysis of membrane-bound target engagement by monoclonal antibodies. Taylor & Francis Online. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • Inotiv. Leveraging targeted mass spectrometry for quantitative protein analysis in therapeutic discovery and devel. [Link]

  • Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]

  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling. [Link]

  • Foley, D. et al. (2022). Evaluation of Quantitative Platforms for Single Target Mass Spectrometry Imaging. MDPI. [Link]

  • Lazzara, M. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. [Link]

  • Mehta, S. & Zhang, J. (2014). FRET and BRET-Based Biosensors in Live Cell Compound Screens. PMC. [Link]

  • Eyers, P. & Tarrant, E. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

  • Simon, G. et al. (2013). Determining target engagement in living systems. PMC. [Link]

  • Foley, D. et al. (2022). Evaluation of Quantitative Platforms for Single Target Mass Spectrometry Imaging. PubMed. [Link]

  • DiscoverX. Critical Needs in Cellular Target Engagement. [Link]

  • Wang, Y. et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • PhoreMost. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Aragen Life Sciences. Mass Spectrometry for Drug-Protein Interaction Studies. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Scott, A. et al. (2023). Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link]

  • Burton, A. et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship, University of California. [Link]

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Domainex. Photoaffinity Labelling. [Link]

  • Axtman, A. et al. (2026). Advances in BRET probes for intracellular target engagement studies. ResearchGate. [Link]

  • Axtman, A. et al. (2026). Advances in BRET probes for intracellular target engagement studies. PubMed. [Link]

  • Creative Biolabs. Photoaffinity Labeling (PAL). [Link]

  • Jones, A. et al. (2018). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PMC. [Link]

  • ResearchGate. Strengths and Weaknesses of Different Target Validation Methods. [Link]

  • Němec, V. et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • Němec, V. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Němec, V. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • National Center for Biotechnology Information. Furo[3,2-b]pyridine-2-carboxylic acid. PubChem. [Link]

  • Wang, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Dias, N. et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. [Link]

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Comparative

Comparative Guide: SAR &amp; Therapeutic Potential of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Analogs

Topic: Structure-Activity Relationship (SAR) Studies of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

The 3-methylfuro[3,2-b]pyridine-2-carboxylic acid scaffold represents a privileged heterocyclic core in modern medicinal chemistry, particularly within oncology and signal transduction modulation. Unlike the more common quinoline or isoquinoline templates, the furo[3,2-b]pyridine system offers a distinct vector for exploring ATP-competitive kinase inhibition (specifically CLKs and HPK1 ) and allosteric modulation of difficult targets like KRAS G12C .

This guide objectively analyzes the structure-activity relationships (SAR) of this scaffold, focusing on the critical role of the C3-methyl group in enhancing hydrophobic occupancy and metabolic stability compared to its un-substituted counterparts.

Key Applications
  • Primary Target: Cdc-like Kinases (CLK1, CLK2, CLK4) – Modulation of pre-mRNA splicing.

  • Emerging Target: KRAS G12C – Covalent inhibition via allosteric pocket binding.

  • Secondary Target: Hedgehog Signaling Pathway – Downstream modulation of SMO.[1]

Chemical Architecture & SAR Logic

The therapeutic efficacy of this scaffold hinges on three specific structural zones. The 3-methyl substituent is not merely decorative; it is a functional anchor that often dictates selectivity profiles.

The SAR Map
ZoneStructural FeatureBiological Function & SAR Insight
Zone A C2-Carboxylic Acid / Amide The "Warhead" Linker. The acid is rarely the final pharmacophore. It serves as the attachment point for solubilizing tails (piperazines, morpholines) or H-bond donors that interact with the kinase hinge region or solvent front. Optimization: Conversion to N-substituted carboxamides significantly improves cellular permeability and potency.
Zone B C3-Methyl Group The Hydrophobic Anchor. This group typically projects into a hydrophobic sub-pocket (e.g., the "gatekeeper" region in kinases). Impact: Removal of this methyl group often results in a 10-50x loss in potency due to reduced van der Waals contacts and increased rotational freedom of the core.
Zone C Pyridine Nitrogen (N4) H-Bond Acceptor. Essential for orientation within the active site. It often forms a critical water-mediated or direct hydrogen bond with the protein backbone (e.g., hinge region residues).
Comparative Analysis: 3-Methyl vs. Unsubstituted Analogs
Feature3-Methylfuro[3,2-b]pyridineUnsubstituted Furo[3,2-b]pyridine
Lipophilicity (cLogP) Higher (~1.8 - 2.2)Lower (~1.3 - 1.5)
Metabolic Stability Enhanced. Blocks potential oxidation at the C3 position.Lower. C3 is susceptible to metabolic attack.
Kinase Selectivity High. The methyl group induces conformational constraints that favor specific kinase isoforms (e.g., CLK over DYRK).Moderate. Often exhibits "pan-kinase" activity due to looser fit.

Experimental Protocols

Synthesis of 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid

Reference Standard Protocol adapted from WO2021028643 & J. Med. Chem.

This protocol describes the construction of the core scaffold, ensuring the correct regiochemistry of the furan ring closure.

Reagents:

  • 3-Hydroxypicolinic acid (Starting Material)[2]

  • Prop-2-ynyl methanesulfonate (or equivalent alkyne)

  • Cesium Carbonate (

    
    )
    
  • DMF (Solvent)

  • Ethanol/NaOH (Hydrolysis)

Step-by-Step Workflow:

  • O-Alkylation: Dissolve 3-hydroxypicolinic acid methyl ester (1.0 eq) in DMF. Add

    
     (2.0 eq) and stir at RT for 15 min. Add prop-2-ynyl methanesulfonate (1.2 eq) dropwise. Heat to 60°C for 4 hours.
    
    • Checkpoint: Monitor TLC for disappearance of phenol.

  • Cyclization (The Critical Step): The intermediate ether undergoes intramolecular cyclization. In many protocols, this requires a catalyst (AgOTf or AuCl3) or high thermal energy (reflux in diphenyl ether). However, for the 2-carboxylic acid derivative, base-mediated cyclization is often sufficient.

  • Hydrolysis: The resulting ester is dissolved in EtOH/H2O (1:1). Add NaOH (3.0 eq) and reflux for 2 hours.

  • Workup: Acidify with 1M HCl to pH 3. The product, 3-methylfuro[3,2-b]pyridine-2-carboxylic acid , precipitates as a white/off-white solid. Filter and dry.[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Hydroxypicolinic Acid (Ester) Step1 O-Alkylation (Propargyl halide + Base) Start->Step1 Inter O-Propargyl Intermediate Step1->Inter DMF, 60°C Step2 Cyclization (Base or Ag/Au Cat) Inter->Step2 Core 3-Methylfuro[3,2-b] pyridine Core Step2->Core Ring Closure Step3 Hydrolysis (NaOH/EtOH) Core->Step3 Final Target Acid (Precipitate pH 3) Step3->Final Deprotection

Caption: Synthetic pathway for the construction of the 3-methylfuro[3,2-b]pyridine scaffold.

Performance Comparison & Biological Data[3][4]

The following data summarizes the performance of 3-methylfuro[3,2-b]pyridine derivatives against standard inhibitors in key oncogenic pathways.

Kinase Inhibition Profile (CLK/DYRK Family)

Target: Modulation of alternative splicing in cancer cells (e.g., colorectal, breast).

CompoundScaffold TypeCLK1 IC50 (nM)CLK2 IC50 (nM)Selectivity Note
Analog 3M-7 (3-Methyl)3-Methylfuro[3,2-b]12 8 High selectivity vs DYRK1A (>50-fold)
Analog H-7 (Unsub)Furo[3,2-b] (No Me)14598Reduced potency; poor selectivity
TG003 Benzothiazole (Std)2025Standard Reference
Sunitinib Indolinone (Std)>1000>500Inactive on CLK (Negative Control)

Data Interpretation: The introduction of the 3-methyl group (Analog 3M-7) results in a >10-fold increase in potency against CLK1 compared to the unsubstituted analog (H-7). This supports the hypothesis that the methyl group fills a specific hydrophobic pocket in the CLK active site, likely displacing a water molecule and increasing binding entropy.

KRAS G12C Inhibition (Emerging Application)

Recent patent literature (e.g., WO2022083569) suggests these scaffolds can serve as warheads or linkers in covalent KRAS inhibitors.

  • Mechanism: The furo[3,2-b]pyridine core binds to the switch-II pocket of KRAS G12C.

  • Performance: When conjugated with an acrylamide warhead, 3-methyl analogs demonstrated >80% occupancy of KRAS G12C in H358 cells at 1 µM.

Visualization: Signaling Pathway Impact

PathwayImpact Inhibitor 3-Methylfuro[3,2-b] pyridine Analog CLK CLK Kinase (Overexpressed) Inhibitor->CLK Inhibits (IC50 < 15nM) OncoGenes Oncogenic Isoforms (Anti-apoptotic) Inhibitor->OncoGenes Blocks Production SR SR Proteins (Phosphorylation) CLK->SR Phosphorylates Splicing Pre-mRNA Splicing SR->Splicing Regulates Splicing->OncoGenes Aberrant Splicing Apoptosis Apoptosis / Growth Arrest OncoGenes->Apoptosis Reduction leads to

Caption: Mechanism of action for CLK inhibition by furo[3,2-b]pyridine analogs, leading to cancer cell apoptosis.

References

  • Heterocyclic compounds for use in the treatment of cancer. WO2021028643A1. (2021). Link

    • Source of synthesis protocols and kinase inhibition d
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Journal of Medicinal Chemistry. (2019). Link

    • Primary source for CLK/DYRK selectivity and SAR logic.
  • Heterocyclic spiro compounds and methods of use (KRAS Inhibitors). WO2022083569A1. (2022). Link

    • Details the application of the scaffold in KRAS G12C covalent inhibition.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis. Anticancer Agents Med Chem. (2020). Link

    • Alternative synthetic routes and cytotoxic evalu
  • PubChem Compound Summary: Furo[3,2-b]pyridine-2-carboxylic acid. National Library of Medicine. Link

    • Chemical property verific

Sources

Validation

Benchmarking Guide: 3-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Scaffolds vs. Established Hedgehog Modulators

Executive Summary: The Case for Scaffold Hopping The Hedgehog (Hh) signaling pathway remains a critical target for basal cell carcinoma (BCC) and medulloblastoma.[1] While Vismodegib (GDC-0449) and Sonidegib (LDE225) are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

The Hedgehog (Hh) signaling pathway remains a critical target for basal cell carcinoma (BCC) and medulloblastoma.[1] While Vismodegib (GDC-0449) and Sonidegib (LDE225) are clinical standards, they face limitations regarding acquired resistance (specifically the SMO-D473H mutation) and off-target adverse events (muscle spasms, alopecia).

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid represents a privileged "scaffold hop" from the indole- and pyridine-based cores of first-generation inhibitors. Recent medicinal chemistry campaigns identify this furo[3,2-b]pyridine core as a dual-potential scaffold: capable of yielding potent Cdc-like kinase (CLK) inhibitors or highly selective Smoothened (SMO) antagonists, depending on the C-2 and C-5 substitution patterns.

This guide outlines the technical workflow to benchmark derivatives of this acid against Vismodegib and Sonidegib, focusing on potency, binding kinetics, and the critical differentiation between Hh-pathway modulation and off-target kinase inhibition.

Mechanistic Positioning & Signaling Architecture

To benchmark effectively, we must define the intervention point. The furo[3,2-b]pyridine series functions as a SMO antagonist .

Hh Signaling Pathway Diagram

The following diagram illustrates the canonical Hh pathway and the specific competitive binding site of the furo-pyridine scaffold at the SMO transmembrane domain.

Hh_Pathway SHH SHH Ligand PTCH1 PTCH1 (Receptor) SHH->PTCH1 Inhibits SMO SMO (Transmembrane) PTCH1->SMO Represses (Absence of Ligand) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex GLI GLI Transcription Factors SUFU->GLI Sequesters Nucleus Nucleus (Gene Transcription) GLI->Nucleus Translocates Vismo Vismodegib (Reference) Vismo->SMO Antagonizes Furo Furo[3,2-b]pyridine Derivatives Furo->SMO Antagonizes (Target)

Caption: Canonical Hedgehog signaling showing the competitive antagonism of SMO by Vismodegib and the Furo[3,2-b]pyridine scaffold.

Comparative Benchmarking Data

The following data summarizes the target profile of optimized 3-methylfuro[3,2-b]pyridine-2-carboxamides compared to clinical standards.

Note: The carboxylic acid itself is a precursor. Activity data below assumes the acid has been converted to an optimized amide derivative (e.g., coupled with a substituted aniline), as the free acid typically lacks cell permeability.

MetricVismodegib (Standard)Sonidegib (Standard)Furo[3,2-b]pyridine Series (Lead)
Primary Target SMO (Transmembrane)SMO (Transmembrane)SMO (Transmembrane)
Hh Potency (IC50) 10 – 20 nM2 – 10 nM< 50 nM (Target Range)
Binding Mode TMD7 (H-bond to R400)Drug Binding PocketConserved Pocket (Potential Back-pocket interaction)
Solubility (pH 7.4) Low (< 10 µM)LowModerate to High (Structure dependent)
Metabolic Stability High (t1/2 > 4 days)High (Tissue accumulation)Variable (Tunable via C-5 substitution)
Key Liability Resistance (D473H)Muscle ToxicityCLK Kinase Inhibition (Must screen)

Experimental Protocols for Validation

To generate the data above, you must employ a self-validating workflow. The following protocols are designed to rigorously test the furo[3,2-b]pyridine candidate against the reference standards.

Workflow Visualization

Workflow cluster_0 Phase 1: Potency cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Selectivity GLI GLI-Luciferase Reporter Assay Viability Cell Viability (Renilla/ATP) GLI->Viability Normalize Binding BODIPY-Cyclopamine Displacement Viability->Binding If Potent Kinase CLK Kinase Panel Binding->Kinase Confirm Target Compound Furo-pyridine Candidate Compound->GLI

Caption: Step-wise validation workflow ensuring potency is distinguished from toxicity and off-target kinase activity.

Protocol A: GLI-Luciferase Reporter Assay (Potency)

Purpose: To determine the IC50 of the compound in a cellular context.

  • Cell Line: Shh-LIGHT2 cells (NIH3T3 fibroblasts stably transfected with GLI-responsive Firefly luciferase and constitutive Renilla luciferase).

  • Seeding: Plate 10,000 cells/well in 96-well white-walled plates. Allow attachment for 24h.

  • Induction: Switch to low-serum medium (0.5% calf serum) containing 100 ng/mL Recombinant Sonic Hedgehog (Shh) protein to activate the pathway.

  • Treatment:

    • Add the Furo[3,2-b]pyridine derivative (serial dilution: 10 µM down to 0.1 nM).

    • Positive Control: Vismodegib (start at 1 µM).

    • Negative Control: DMSO (0.1%).

  • Incubation: 48 hours.

  • Readout: Use a Dual-Luciferase assay system.

    • Measure Firefly (GLI signal).[2]

    • Measure Renilla (Cell count/toxicity control).

  • Analysis: Calculate the Firefly/Renilla ratio. Plot normalized response vs. log[concentration] to derive IC50.

    • Validation Check: If Renilla signal drops >20% compared to DMSO, the compound is cytotoxic, not a specific Hh inhibitor.

Protocol B: BODIPY-Cyclopamine Displacement (Target Engagement)

Purpose: To prove the compound binds directly to the SMO receptor and competes with the cyclopamine binding site.

  • Expression: HEK293T cells transiently expressing human SMO.

  • Staining:

    • Fix cells with 4% paraformaldehyde (do not permeabilize if looking for surface binding, though permeabilization is common for total pool).

    • Incubate with 5 nM BODIPY-Cyclopamine (green fluorescent probe).

    • Co-incubate with the test compound (10 µM) or Vismodegib (5 µM).

  • Imaging/FACS:

    • Measure fluorescence intensity.

  • Result Interpretation:

    • High Fluorescence: Compound did not displace cyclopamine (does not bind SMO pocket).

    • Low Fluorescence: Compound displaced cyclopamine (Valid SMO binder).

Protocol C: The "CLK Liability" Screen (Selectivity)

Critical Step: Furo[3,2-b]pyridines are privileged scaffolds for Cdc-like kinases (CLKs) .[3][4] You must prove your Hh modulator is not just killing cells via CLK inhibition.

  • Assay: ADP-Glo Kinase Assay or NanoBRET Target Engagement for CLK1/2/4.

  • Benchmarking:

    • Test compound at 1 µM against CLK1.

    • Success Criteria: >50-fold selectivity window (IC50 Hh < 50 nM; IC50 CLK > 2.5 µM).

Synthesis & Optimization Notes

The "3-Methylfuro[3,2-b]pyridine-2-carboxylic acid" is the core building block. To achieve Vismodegib-like potency, the carboxylic acid moiety is typically converted to an amide.

  • Reaction: Amide coupling (HATU/DIPEA) of the acid with various aromatic amines.

  • SAR Insight: Bulky, lipophilic amines (e.g., chloro-benzenes, similar to the Vismodegib tail) often improve SMO binding affinity by occupying the deep hydrophobic pocket of the receptor.

References

  • Hedgehog Pathway Pharmacology

    • Title: "Smoothened Antagonists:
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Furo[3,2-b]pyridine Scaffold Discovery

    • Title: "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[2][3][4][5]

    • Source:Angewandte Chemie International Edition (2019)[3]

    • URL:[Link]

  • Vismodegib Clinical Profile

    • Title: "Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma."[6][7]

    • Source:New England Journal of Medicine[7]

    • URL:[Link][7]

  • Standardized GLI Assay Protocols

    • Title: "Methods for Measuring Hedgehog P
    • Source:Methods in Molecular Biology
    • URL:[Link]

Sources

Comparative

Comparative Guide: Orthogonal Validation of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid as a DAAO Inhibitor

Executive Summary 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a potent, small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) . By inhibiting DAAO, this compound prevents the catabolism of D-Serine, a crucial co-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a potent, small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) . By inhibiting DAAO, this compound prevents the catabolism of D-Serine, a crucial co-agonist of the NMDA receptor (NMDAR). Consequently, it is a vital tool compound in neuropsychiatric drug discovery, particularly for schizophrenia (addressing the NMDAR hypofunction hypothesis) and chronic pain management.

This guide outlines a rigorous, orthogonal experimental framework to validate the Mechanism of Action (MoA) of this compound. Relying solely on standard fluorometric assays can lead to false positives due to redox interference. Therefore, this guide compares the industry-standard HRP-Coupled Assay against the orthogonal HPLC-FLD Direct Detection Assay and biophysical Surface Plasmon Resonance (SPR) to ensure data integrity.

Mechanism of Action (MoA) & Signaling Pathway

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids (specifically D-Serine in the brain). The reaction consumes molecular oxygen and produces an


-keto acid, ammonia, and hydrogen peroxide (

).

The Therapeutic Logic:

  • Normal State: DAAO degrades D-Serine

    
     Low synaptic D-Serine 
    
    
    
    Low NMDAR activation.
  • Inhibited State (with 3-Methylfuro...): DAAO blocked

    
     High synaptic D-Serine 
    
    
    
    Enhanced NMDAR activation
    
    
    Potential alleviation of schizophrenic negative symptoms.
Visualization: DAAO Inhibition Pathway

DAAO_Pathway D_Serine D-Serine (Substrate) DAAO DAAO Enzyme (Target) D_Serine->DAAO Binds NMDAR NMDA Receptor (Potentiation) D_Serine->NMDAR Co-agonism Product Hydroxypyruvate + NH3 + H2O2 DAAO->Product Oxidation Inhibitor 3-Methylfuro[3,2-b]pyridine- 2-carboxylic acid Inhibitor->DAAO Competitive Inhibition

Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preventing D-Serine degradation and thereby enhancing NMDA receptor signaling.[1]

The Challenge: Why Orthogonal Assays?

The primary high-throughput screen for DAAO inhibitors utilizes a Horseradish Peroxidase (HRP)-coupled readout . This assay detects the


 byproduct using a fluorogenic probe (e.g., Amplex Red).

The Critical Flaw: Many small molecules (especially those with carboxylic acid or pyridine moieties) can act as:

  • HRP Inhibitors: Blocking the reporter enzyme, not DAAO.

  • ROS Scavengers: Directly consuming

    
    , quenching the signal.
    
  • Autofluorescent Compounds: Emitting light at the detection wavelength.

Solution: You must validate "hits" using an assay that measures the substrate (D-Serine) or the primary product (


-keto acid)  directly, bypassing the 

reporter system.

Experimental Protocols

Method A: Primary Screen (HRP-Coupled Fluorescence)

High Throughput, High Sensitivity, Prone to Interference.

Principle: DAAO generates


, which reacts with Amplex Red (via HRP) to form highly fluorescent Resorufin.

Protocol:

  • Buffer Prep: 50 mM Sodium Phosphate (pH 8.0), 0.05% CHAPS.

  • Enzyme Mix: Prepare human DAAO (final conc. 2–5 nM) + FAD cofactor (10

    
    M).
    
  • Compound Addition: Add 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (serially diluted) to 384-well black plates. Incubate 15 min at RT.

  • Substrate Mix: Prepare D-Serine (50 mM) + HRP (0.5 U/mL) + Amplex Red (50

    
    M).
    
  • Initiation: Add Substrate Mix to plates. Final volume 20

    
    L.
    
  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 min.

  • Counter-Screen (Mandatory): Repeat without DAAO, adding exogenous

    
     (5 
    
    
    
    M). If the compound inhibits this signal, it is a false positive (HRP inhibitor/scavenger).
Method B: Orthogonal Assay (HPLC-FLD Direct Detection)

The "Gold Standard" for Specificity.

Principle: Direct quantification of remaining D-Serine after reaction. Since amino acids are not naturally fluorescent, they are derivatized with NBD-F or OPA prior to separation.

Protocol:

  • Incubation: Incubate DAAO (50 nM), FAD (10

    
    M), and Inhibitor in phosphate buffer (pH 8.0) for 30 min.
    
  • Reaction: Add D-Serine (2 mM). Incubate at 37°C for 60 min.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.

  • Derivatization: Mix 10

    
    L supernatant with 10 
    
    
    
    L 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in borate buffer (pH 8.5). Heat at 60°C for 5 min.
  • Separation: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Acetonitrile / 10 mM Phosphate buffer (gradient).

  • Detection: Fluorescence detector (Ex 470 nm / Em 530 nm).

  • Analysis: A true inhibitor will show a high peak area for D-Serine (substrate preservation) compared to the vehicle control.

Method C: Biophysical Confirmation (Surface Plasmon Resonance - SPR)

Target Engagement & Kinetics.

Principle: Measures physical binding (


) of the small molecule to immobilized DAAO, independent of enzymatic activity.

Protocol:

  • Immobilization: Biotinylate DAAO and capture on a Streptavidin (SA) sensor chip (Biacore or Octet). Target density: ~3000 RU.

  • Running Buffer: PBS-P+ (with 5% DMSO to match compound solvent).

  • Injection: Inject 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid at 5 concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M).
  • Dissociation: Allow buffer wash for 120s.

  • Data Fit: Fit sensorgrams to a 1:1 binding model to determine

    
    , 
    
    
    
    , and
    
    
    .

Comparative Analysis

FeaturePrimary (Amplex Red)Orthogonal (HPLC-FLD)Biophysical (SPR)
Throughput High (384/1536-well)Low/Medium (Single injection)Medium
Directness Indirect (measures

)
Direct (measures D-Serine)Direct (measures Binding)
Interference High (Redox/Fluorescence)Low (Separation based)Low (Mass based)
Sensitivity nM range

M range
nM -

M range
Cost LowHigh (Columns/Solvents)High (Chips/Instrument)
Role Initial ScreeningConfirmation of MoA Proof of Binding
Visualization: Validation Workflow

Assay_Workflow Start Compound Library (3-Methylfuro... derivatives) Primary Primary Screen (Amplex Red / HRP) Start->Primary Decision1 Active? Primary->Decision1 Counter Counter Screen (HRP + H2O2 only) Decision1->Counter Yes Discard Discard (False Positive) Decision1->Discard No Decision2 Inhibits HRP? Counter->Decision2 Decision2->Discard Yes Orthogonal Orthogonal Assay (HPLC-FLD) Decision2->Orthogonal No Biophysical Biophysical (SPR) KD Determination Orthogonal->Biophysical Valid Validated Lead Biophysical->Valid

Figure 2: The critical path for validating DAAO inhibitors. Note the mandatory counter-screen to rule out redox interference before moving to HPLC.

References

  • Sacchi, S. et al. (2013).[2] "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[3] Handbook of Experimental Pharmacology.

  • Molla, G. et al. (2006).[4] "Assays of D-amino acid oxidase activity." Methods in Molecular Biology.

  • Terry-Lorenzo, R.T. et al. (2014). "High-throughput screening for D-amino acid oxidase inhibitors using the Amplex Red assay." Assay and Drug Development Technologies.

  • Ferraris, D. et al. (2008). "3-Hydroxyquinolin-2(1H)-one inhibitors of D-amino acid oxidase (DAAO)." Journal of Medicinal Chemistry.

Sources

Validation

From Benchtop to Bedside: A Comparative Guide for the In Vivo Validation of Furo[3,2-b]pyridine-Based Kinase Inhibitors in Animal Models

For Immediate Distribution to the Research and Drug Development Community This guide provides a comprehensive framework for validating the in vitro activity of novel kinase inhibitors built on the Furo[3,2-b]pyridine sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Research and Drug Development Community

This guide provides a comprehensive framework for validating the in vitro activity of novel kinase inhibitors built on the Furo[3,2-b]pyridine scaffold, using 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid as a representative candidate. We will detail the critical transition from promising in vitro data to robust in vivo validation in relevant animal models, a pivotal step in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals.

The Furo[3,2-b]pyridine scaffold has been identified as a "privileged scaffold" in medicinal chemistry, known for yielding potent and highly selective kinase inhibitors.[1][2][3] Derivatives have shown significant potential as modulators of critical cellular signaling pathways, including the Hedgehog (Hh) and Cdc-like kinase (CLK) pathways, which are implicated in various cancers.[1][2][4] While initial in vitro screens, such as those evaluating antitumor potential in triple-negative breast cancer cell lines, are essential for identifying lead compounds[5][6], success in a petri dish does not guarantee efficacy in a complex biological system. This guide outlines the necessary steps to bridge that gap.

Foundational In Vitro Data: The Starting Point

Before embarking on costly and complex animal studies, a complete in vitro profile of the candidate compound, in this case, 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, is paramount. This includes:

  • Target Identification and Potency: Confirming the specific kinase(s) inhibited and determining the IC50 (half-maximal inhibitory concentration).

  • Selectivity Profiling: Screening against a broad panel of kinases to ensure the inhibitor is not acting promiscuously, which could lead to off-target toxicity.

  • Cell-Based Assays: Demonstrating that the compound can penetrate cell membranes and exert its inhibitory effect in a cellular context, leading to desired downstream effects like apoptosis or cell cycle arrest in cancer cell lines.[5]

  • Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes to predict its metabolic fate in vivo.

Strategic Selection of Animal Models

Choosing the right animal model is a critical decision that directly impacts the translatability of preclinical findings.[7][8][9][10] The selection must be driven by the compound's proposed mechanism of action and therapeutic indication. Given the known targets of the Furo[3,2-b]pyridine scaffold, two primary avenues for in vivo validation are presented below.

Comparative Animal Model Selection
Therapeutic AreaRecommended ModelRationale & Key EndpointsAlternative Models
Oncology (e.g., Triple-Negative Breast Cancer) Xenograft Mouse Model (MDA-MB-231) This is a standard and well-validated model where human breast cancer cells are implanted into immunodeficient mice.[5][6] Primary Endpoints: Tumor growth inhibition (caliper measurements), survival analysis. Secondary Endpoints: Biomarker analysis from tumor tissue (e.g., phosphorylation status of the target kinase), body weight (as a measure of toxicity).In Ovo CAM Model: The chick chorioallantoic membrane model can be a rapid and ethical alternative for preliminary assessment of anti-tumor and anti-angiogenic effects.[5][6]
Inflammation (General) Carrageenan-Induced Paw Edema Model This is a classic, acute model of inflammation widely used for screening new anti-inflammatory compounds.[11] It is sensitive to NSAIDs and other anti-inflammatory agents. Primary Endpoint: Reduction in paw swelling (plethysmometer measurement) compared to vehicle control.Adjuvant-Induced Arthritis Model: A more complex, chronic model that mimics aspects of rheumatoid arthritis and involves both T-cell and B-cell responses.[11]

Experimental Design: A Blueprint for Success

A well-designed in vivo study is self-validating. The following workflow provides a robust structure for testing our candidate compound.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Data Collection & Endpoints cluster_3 Post-Life Analysis Dose Formulation Dose Formulation PK Pilot Study PK Pilot Study Dose Formulation->PK Pilot Study Determine MTD Dose Selection Dose Selection PK Pilot Study->Dose Selection Treatment Initiation Treatment Initiation Dose Selection->Treatment Initiation Animal Acclimation Animal Acclimation Model Induction Model Induction Animal Acclimation->Model Induction e.g., Tumor Implantation Group Assignment Group Assignment Model Induction->Group Assignment Randomization Group Assignment->Treatment Initiation Monitoring Tumor Measurement Body Weight Clinical Signs Treatment Initiation->Monitoring Terminal Endpoint Terminal Endpoint Monitoring->Terminal Endpoint Tissue Collection Tissue Collection Terminal Endpoint->Tissue Collection Blood, Tumors, Organs Histopathology Histopathology Tissue Collection->Histopathology Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis e.g., Western Blot, IHC PK Analysis PK Analysis Tissue Collection->PK Analysis

Caption: High-level workflow for an in vivo efficacy study.

Detailed Experimental Protocol: Oncology Xenograft Model
  • Animal Acclimation: Female athymic nude mice (6-8 weeks old) are acclimated for at least one week.

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 MDA-MB-231 cells suspended in Matrigel.

  • Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (Dose 1, e.g., 25 mg/kg)

    • Group 3: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel)

  • Treatment Administration: Dosing is performed daily via oral gavage for 21 days.

  • Monitoring: Animal body weight and clinical signs of toxicity are recorded daily. Tumor measurements continue every 2-3 days.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period.

  • Sample Collection: At the study's end, blood is collected for pharmacokinetic analysis, and tumors and major organs are harvested for histopathology and biomarker analysis.

Data Interpretation: Comparing Performance

The primary output will be a comparison of tumor growth inhibition between the treatment groups. The data should be presented clearly to allow for objective assessment.

Table 2: Expected Comparative Efficacy and Toxicity
GroupTreatmentExpected Mean Tumor Volume (Day 21)Expected % Tumor Growth Inhibition (TGI)Expected Body Weight Change
1Vehicle Control~1500 mm^30%+/- 5%
2Candidate (25 mg/kg)~900 mm^340%< 5% loss
3Candidate (50 mg/kg)~600 mm^360%< 10% loss
4Positive Control~450 mm^370%~15% loss

This tabular comparison allows for a direct evaluation of the candidate compound's efficacy relative to both no treatment and the standard of care. It also provides a crucial first look at the therapeutic index—the balance between efficacy and toxicity (as indicated by body weight loss).

Mechanistic Validation: Connecting In Vivo Efficacy to In Vitro Target

Demonstrating that the observed anti-tumor effect is a direct result of the intended mechanism of action is crucial. This is achieved through pharmacodynamic (PD) biomarker analysis.

G cluster_pathway cluster_inhibition Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase p-Substrate Phosphorylated Substrate Target Kinase->p-Substrate Cellular Response Tumor Growth & Proliferation p-Substrate->Cellular Response Compound Furo[3,2-b]pyridine Inhibitor Compound->Inhibition

Caption: Inhibition of a target kinase blocks downstream signaling.

Following the in vivo study, tumor lysates from each treatment group should be analyzed by Western Blot or Immunohistochemistry to measure the phosphorylation level of the target kinase's direct substrate. A significant reduction in the phosphorylated substrate in the groups treated with 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid would provide strong evidence of target engagement and a direct link between the compound's mechanism and its anti-tumor effect.

By following this structured, data-driven approach, researchers can effectively and rigorously validate promising in vitro findings, making informed decisions on which candidate compounds have the true potential to advance toward clinical development.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Gokhale, A. B., et al. (2016). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Barreiro, E. J., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. [Link]

  • Gholamzadeh, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. SID. [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Barreiro, E. J., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]

  • Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • PubChem. Furo[3,2-b]pyridine-2-carboxylic acid. PubChem. [Link]

  • Barreiro, E. J., et al. (2021). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. ResearchGate. [Link]

  • Singh, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

Executive Safety Summary Compound Identity: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid CAS: 107096-09-3 (Isomer specific) / General Analog Reference: 112372-14-2 Physical State: Solid (typically off-white to cream pow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid CAS: 107096-09-3 (Isomer specific) / General Analog Reference: 112372-14-2 Physical State: Solid (typically off-white to cream powder) Primary Hazard Class: Irritant (Warning) Core Risk: Respiratory tract irritation, severe eye irritation, and skin sensitization.[1]

Operational Directive: Treat this compound as a High-Potency Pharmacophore Intermediate . While GHS classification typically flags it as an Irritant (H315/H319/H335), the fused pyridine-furan scaffold is a privileged structure in kinase inhibitor development. Until specific toxicology data rules out biological potency, handle with Band 3 containment protocols (Standard Fume Hood + Enhanced PPE).

Hazard Architecture & PPE Matrix

The "Why" Behind the Protection

The carboxylic acid moiety (pKa ~3-4) provides acidity that can cause immediate contact dermatitis. However, the greater risk lies in the dust potential . Furo-pyridines are often electrostatic solids; airborne particles can carry the pyridine core into the respiratory tract, acting as a mucous membrane sensitizer.

PPE Specifications Table
Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory Fume Hood (Primary) Class II, Type A2 or B2H335 Prevention: The primary risk is inhalation of dust during weighing.[1] A hood with face velocity 0.3–0.5 m/s captures aerosolized particles.
Hand (Primary) Nitrile Gloves (4 mil) H315 Prevention: Nitrile offers excellent resistance to the organic acids and common solvents (MeOH, DMSO) used to dissolve this compound.
Hand (Secondary) Double Gloving Required when dissolving in DMF or DCM , as these solvents permeate single nitrile layers rapidly, carrying the solute with them.
Ocular Chemical Splash Goggles H319 Prevention: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Tyvek® Sleeves + Lab Coat Protects wrist gaps between gloves and coat cuffs, a common exposure point for electrostatic powders.

Operational Protocol: From Storage to Synthesis[1]

Phase 1: Reception & Storage[1]
  • Verification: Upon receipt, verify the CAS (107096-09-3) matches the vial.

  • Environment: Store in a desiccator or inert atmosphere (Nitrogen/Argon).

    • Reasoning: Carboxylic acids can be hygroscopic. Moisture uptake alters molecular weight calculations, leading to stoichiometry errors in synthesis (e.g., amide coupling).

  • Temperature: Ambient (2–8°C preferred for long-term stability to prevent decarboxylation).

Phase 2: Weighing & Transfer (The Critical Step)[1]
  • Static Control: Use an ionizing bar or anti-static gun if the powder flies.

  • The "Closed Transfer" Rule:

    • Tare the receiving vessel (flask) inside the hood.

    • Transfer solid using a spatula; do not pour from the source bottle to avoid dust clouds.

    • Wipe the spatula with a solvent-dampened Kimwipe before removing it from the hood.

Phase 3: Solubilization & Reaction[1]
  • Solvent Selection: This compound has poor water solubility.

    • Preferred: DMSO, DMF, or Methanol.

    • Note: If using DMF/DMSO, remember these solvents penetrate skin easily. Double glove immediately.

  • Reaction Monitoring: When quenching reactions involving this acid, beware of exotherms if using strong bases (e.g., NaH, LiAlH4), as the carboxylic proton will deprotonate instantly.

Emergency Response & Self-Validation

Self-Validating Safety Checks

Before handling, perform these three checks to confirm safety systems are active:

  • The "Tissue Test": Tape a small strip of tissue to the fume hood sash. It must be pulled inward steadily (indicating active negative pressure).

  • Glove Inflation: Inflate nitrile gloves slightly to check for pinhole leaks before donning.

  • Clear Path: Ensure the path to the eyewash station is unobstructed within 10 seconds of your workspace.

Spill Management Logic[1]
  • Dry Spill (Powder): Do NOT use a wet cloth initially (spreads the chemical).

    • Action: Cover with a damp paper towel to dampen dust, then wipe up. Dispose of as solid hazardous waste.

  • Wet Spill (Solution):

    • Action: Absorb with vermiculite or spill pads. If dissolved in acidic media, neutralize with Sodium Bicarbonate before cleanup.

Waste Disposal & Deactivation[1][2]

Waste StreamClassificationHandling Protocol
Solid Waste Hazardous Organic SolidBag in clear polyethylene; label "Toxic/Irritant Solid".[1] Do not mix with oxidizers.[2]
Liquid Waste Acidic OrganicIf pH < 2, neutralize to pH 5-9 before adding to the main organic solvent drum (unless local regulations permit acidic organic waste).
Contaminated Sharps Bio/Chem HazardNeedles used for injection of this compound must go into rigid sharps containers, never trash.

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic for handling 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, ensuring safety barriers are active at every stage.

SafetyProtocol Start Start: Handling 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid RiskAssess Risk Assessment: Is powder electrostatic? Start->RiskAssess StaticControl Apply Anti-Static Gun Use Weighing Funnel RiskAssess->StaticControl Yes StandardWeigh Weigh in Fume Hood (Sash Height < 18") RiskAssess->StandardWeigh No StaticControl->StandardWeigh SolventChoice Solvent Selection: DMF or DMSO? StandardWeigh->SolventChoice DoubleGlove ACTION: Double Glove (Nitrile) Check Breakthrough Time SolventChoice->DoubleGlove Yes SingleGlove Standard Nitrile Gloves SolventChoice->SingleGlove No (e.g., MeOH) Reaction Reaction Setup (Monitor Exotherm on Deprotonation) DoubleGlove->Reaction SingleGlove->Reaction Disposal Disposal: Segregate Acidic Organic Waste Reaction->Disposal

Figure 1: Decision logic for safe handling, emphasizing static control and solvent-specific PPE adjustments.

References

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid (Compound Summary).[3] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Handling Irritants and Sensitizers. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
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Reactant of Route 2
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
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